Chlorpyrifos-d10 represents a deuterium-labeled isotopologue of the organophosphate insecticide Chlorpyrifos, where ten hydrogen atoms have been replaced with deuterium atoms. This strategic isotopic substitution creates a chemically identical analog with nearly identical physicochemical properties while introducing a distinct mass signature that enables precise tracking and quantification. The molecular formula of this compound is C₉HD₁₀Cl₃NO₃PS, with a molecular weight of 360.65 g/mol and CAS Registry Number 285138-81-0 [1]. This stable isotope-labeled compound serves as an essential internal standard in analytical chemistry, particularly for mass spectrometry-based methods, where it corrects for matrix effects, ionization efficiency variations, and sample preparation losses.
The deuterium labeling in this compound occurs at specific molecular positions that maintain the compound's chemical reactivity while providing sufficient mass difference (10 Da) from the native compound for distinct detection. This molecular design ensures that this compound co-elutes chromatographically with non-deuterated Chlorpyrifos while being distinguishable by mass spectrometry detectors. The compound is typically supplied as a white to off-white solid with high isotopic purity, making it suitable for trace analysis applications in complex matrices [1]. As a stable isotope-labeled internal standard, this compound has become indispensable in modern analytical workflows for pesticide residue analysis, environmental monitoring, and toxicological studies.
The structural integrity and analytical performance of this compound are highly dependent on appropriate storage conditions and handling practices. Proper stabilization is essential to maintain the compound's chemical purity and prevent isotopic exchange or degradation that could compromise its utility as an internal standard.
Table 1: Stability of this compound Under Different Storage Conditions
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Powder | -20°C | 3 years | Optimal for long-term storage |
| Powder | 4°C | 2 years | Acceptable for medium-term storage |
| In solvent | -80°C | 6 months | Prevents freeze-thaw degradation |
| In solvent | -20°C | 1 month | Suitable for working solutions |
The solubility profile of this compound directly impacts its preparation and application in analytical methods:
The storage recommendations align with the compound's use as a traceable reference material in regulated laboratories, where documentation of storage conditions and expiration dates is essential for maintaining quality assurance protocols [2]. When properly stored, this compound maintains its structural integrity, isotopic pattern, and performance as an internal standard throughout its assigned shelf life.
This compound serves as a critical analytical tool in modern laboratory practice, particularly in applications requiring precise quantification of the non-deuterated Chlorpyrifos in complex sample matrices. Its consistent performance across multiple analytical platforms makes it invaluable for method development, validation, and routine analysis.
Table 2: Analytical Applications of this compound Across Different Matrices
| Application Area | Matrix Examples | Analytical Technique | Key Benefit |
|---|---|---|---|
| Food Safety | Fruits, vegetables, grains | LC-MS/MS, GC-MS | Compensation for matrix effects |
| Environmental Monitoring | Soil, water, sediment | GC-MS | Traceable calibration |
| Biological Monitoring | Blood, urine, tissues | LC-MS/MS | Correction for extraction losses |
| Multi-residue Methods | Diverse food commodities | UHPLC-MS/MS | Isotopic pattern confirmation |
The integration of this compound into analytical workflows follows a systematic process that ensures accurate and reproducible results. The relationship between sample processing stages and the role of this compound can be visualized as follows:
This compound Analytical Workflow
In this workflow, this compound is typically added to samples immediately after homogenization, allowing it to experience the same extraction efficiency, matrix effects, and preparation losses as the native Chlorpyrifos present in the sample. The deuterated internal standard then serves as a reliable reference throughout the analytical process, enabling accurate correction at the quantification stage [2]. This approach significantly improves the precision and accuracy of residue data, particularly when analyzing complex samples with substantial matrix interference.
Understanding the degradation behavior of Chlorpyrifos provides essential context for evaluating the stability of its deuterated analog. Both chemical and biological degradation pathways can impact the compound's stability in various environments and matrices.
Microbial degradation represents a significant pathway for Chlorpyrifos breakdown in environmental matrices:
The metabolic pathways of Chlorpyrifos involve both activation and detoxification mechanisms:
These degradation pathways highlight the importance of proper storage and handling to prevent analogous decomposition of this compound during storage and analysis. The deuterium labeling generally does not alter the primary degradation pathways but may impart kinetic isotope effects that slightly modify reaction rates for the labeled positions.
Robust experimental protocols are essential for evaluating this compound stability under various storage conditions and in different matrices. The following methodologies provide comprehensive approaches for stability assessment.
Forced degradation studies help identify potential degradation products and establish stability-indicating methods:
Multiple freeze-thaw cycles assess stability under typical laboratory usage conditions:
The relationships between different stability testing approaches and their key parameters can be visualized as follows:
Stability Testing Methodology Relationships
For laboratories implementing this compound in routine analytical workflows, ongoing stability verification is essential:
These experimental protocols provide comprehensive approaches for establishing and verifying this compound stability under various conditions, ensuring the reliability of analytical data generated using this important internal standard.
This compound represents a critical analytical tool with well-characterized stability profiles when stored under appropriate conditions. The compound maintains integrity for up to three years in solid form at -20°C and six months in solution at -80°C, making it suitable for long-term laboratory use [1]. Its application as an internal standard in GC-MS and LC-MS/MS methods significantly enhances the accuracy and precision of Chlorpyrifos quantification across diverse matrices including food, environmental, and biological samples [2].
The table below summarizes the fundamental physicochemical and solubility data for Chlorpyrifos-d10, the deuterium-labeled analog used as an internal standard [1].
| Property | Value / Information |
|---|---|
| CAS No. | 285138-81-0 [1] |
| Molecular Formula | C9HD10Cl3NO3PS [1] |
| Molecular Weight | 360.65 g/mol [1] |
| Appearance | White to off-white solid [1] |
| Research Application | Deuterium-labeled tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |
| Solubility in Water | 100 mg/mL (277.28 mM) [1] |
| Solubility in DMSO | 50 mg/mL (138.64 mM) [1] |
The available data is from a commercial supplier's datasheet and lacks experimental details such as temperature, measurement method, or solvent characterization [1]. Here is a general framework for preparing stock solutions based on common laboratory practice:
The table below summarizes the key identifying information and properties of Chlorpyrifos-d10 found in the search results [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 285138-81-0 [3] (also referenced under related numbers) [1] [2] |
| Molecular Formula | C₉HD₁₀Cl₃NO₃PS [3] |
| Molecular Weight | 360.65 g/mol [3] |
| Isotope Purity | 99 atom % D [2] |
| Chemical Purity | 97% (CP) [2] |
| Melting Point | 38-39 °C [2] |
| Primary Applications | Internal standard for quantitative analysis (GC-MS, LC-MS), environmental monitoring, quality control [2] [3] |
Although the search results do not contain protocols specifically for this compound, a relevant methodology for analyzing pesticide references (including Chlorpyrifos) using Raman spectroscopy and machine learning is detailed in one of the studies [1]. The workflow can be summarized in the following diagram:
Experimental workflow for pesticide analysis from sample preparation to identification [1].
Here is a breakdown of the key experimental steps and considerations based on this methodology [1]:
The search results indicate that this compound is primarily used as an internal standard for mass spectrometry [2] [3]. Therefore, its most valuable spectral data would be its mass fragmentation pattern. For other types of spectra, consider these approaches:
Chlorpyrifos-d10 is a deuterium-labeled version of Chlorpyrifos, where ten hydrogen atoms are replaced with deuterium. This key feature makes it highly valuable for analytical chemistry.
The table below summarizes its core chemical information:
| Property | Description |
|---|---|
| Chemical Name | Chlorpyrifos-(diethyl-d10) |
| CAS Number | 285138-81-0 [1] |
| Molecular Formula | C₉H D₁₀Cl₃NO₃PS [2] [1] |
| Molecular Weight | 360.65 g/mol [1] |
| Isotopic Purity | 99 atom % D [2] |
| Chemical Purity | 97% (CP) [2] |
| Role | Deuterium-labeled Chlorpyrifos; used as an internal standard [1]. |
| Primary Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; quality control reference standard; environmental monitoring [2] [1]. |
While a full protocol for characterizing this compound itself is not available, one study details its use as an internal standard within a broader analytical workflow [3]. The general methodology from this study is outlined below, though it focuses on the metabolism of various organophosphorus compounds (OPs) rather than on characterizing the standard.
| Step | Description | Purpose / Note |
|---|---|---|
| 1. Stock Solution Preparation | Prepared in acetonitrile (AcN) and stored at -80°C [3]. | Ensures stability of the standard and analytes. |
| 2. Internal Standard Working Solution | A working solution of 10 ppm of each internal standard (including this compound) was prepared in AcN [3]. | Ready for spiking into samples. |
| 3. Sample Incubation & Quenching | OPs were incubated with Human Liver Microsomes (HLMs). Reactions were quenched with 1.5 mL of AcN [3]. | Mimics metabolic conditions; stops the reaction. |
| 4. Sample Analysis | NMR Spectroscopy: Used 1H-, 31P-, and 19F-NMR (as applicable) for high-dose regimen analysis. LC-MS/MS: Used Multiple Reaction Monitoring (MRM) for low-dose regimen analysis [3]. | Provides complementary data on metabolism and quantification. |
This workflow illustrates how this compound is typically employed in a lab setting. A characterization study would follow a similar logical structure but focus on analyzing the pure standard compound. The following diagram maps out this general experimental workflow.
General workflow for characterizing a compound like this compound using NMR.
This compound is a deuterated internal standard specifically designed for the precise quantification of the organophosphorus insecticide chlorpyrifos in advanced mass spectrometric analyses. This compound, where ten hydrogen atoms in the chlorpyrifos molecule are replaced by deuterium atoms, serves as a critical tool for ensuring analytical accuracy and reliability in complex matrices. The fundamental principle underlying its application rests on its nearly identical chemical behavior to native chlorpyrifos during extraction, chromatography, and ionization, while being distinguishable by mass spectrometry due to its higher molecular mass. This characteristic makes it indispensable for compensating for matrix effects, extraction efficiency variations, and instrument fluctuations, thereby providing traceable and defensible analytical results in regulated environments [1].
The deployment of this compound spans multiple application domains including environmental monitoring, food safety surveillance, and toxicological studies. In each of these fields, it enables laboratories to achieve the stringent sensitivity and reproducibility requirements necessary for compliance testing and risk assessment. By integrating this stable isotope-labeled standard into analytical workflows, scientists can effectively mitigate the challenges posed by co-extracted matrix components that often suppress or enhance analyte signals in electrospray ionization, a particularly common issue in pesticide residue analysis [2]. Furthermore, its use is mandated in many accredited methods to meet data quality objectives for monitoring programs and regulatory decisions.
Chemical Functionality: this compound maintains identical chemical functionality and reactivity to its non-deuterated counterpart, ensuring parallel behavior throughout sample preparation and analytical separation processes.
Molecular Weight: The compound exhibits an increase in molecular weight of approximately 10 atomic mass units compared to native chlorpyrifos (MW = 350.59 g/mol) [3], shifting its mass spectral signature sufficiently for distinct detection while retaining equivalent chromatographic retention [1].
Isotopic Purity: High isotopic purity (>98%) is essential to minimize interference from the unlabeled species during MS/MS detection, particularly when analyzing samples with very low chlorpyrifos concentrations where spectral overlap could compromise quantification accuracy.
Physical-Chemical Properties: The physicochemical properties including solubility, polarity, and volatility are virtually identical to native chlorpyrifos, ensuring equivalent extraction recovery rates and chromatographic behavior, which is fundamental for accurate internal standardization [1].
The sample preparation workflow for chlorpyrifos analysis incorporating this compound as an internal standard typically follows modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approaches or customized solid-phase extraction protocols depending on matrix complexity.
Sample preparation workflow with this compound
For complex matrices such as fruits, spices, and biological samples, a modified QuEChERS approach has been successfully validated. Samples are typically extracted with acetonitrile, which effectively isolates both native chlorpyrifos and the D10 internal standard from the sample matrix. During the clean-up step, various adsorbents are employed based on matrix composition: octadecyl-modified silica (C18) effectively removes non-polar interferences, graphitized carbon black (GCB) targets pigment removal, and aminopropyl (NH2) or primary secondary amine (PSA) adsorbents are utilized for removing fatty acids and other polar organic acids [4] [5]. The selection of NH2 over PSA is sometimes preferred due to its weaker ion exchange capacity, which minimizes the risk of recovering critical analytes like ditalimfos while maintaining excellent cleanup efficiency [4].
This compound is compatible with both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) platforms, with each technique offering distinct advantages for specific applications.
Table 1: Instrumental Parameters for this compound Analysis
| Parameter | LC-MS/MS Configuration | GC-MS/MS Configuration |
|---|---|---|
| Separation Column | C18 reverse-phase (e.g., Gemini, 3μ, 150 × 2.0 mm) [2] | Non-polar/slightly polar capillary column |
| Ionization Source | Electrospray Ionization (ESI) [2] | Electron Ionization (EI) [3] |
| Ionization Polarity | Positive [2] | Positive |
| Gas Temperature | 350°C [2] | N/A |
| Gas Flow Rate | 9 L/min [2] | N/A |
| Capillary Voltage | 4 kV [2] | N/A |
| Detection Mode | Multiple Reaction Monitoring (MRM) [2] | Selected Ion Monitoring (SIM) or MRM |
For LC-MS/MS applications, the extracts are typically separated using reverse-phase chromatography with gradient elution. The mass spectrometric detection operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both native chlorpyrifos and the D10 internal standard. This approach provides exceptional selectivity and sensitivity, with limits of detection routinely achieving low nanogram-per-gram levels [2]. The stable isotope dilution technique employing this compound effectively corrects for matrix-induced suppression or enhancement of ionization efficiency, which is particularly pronounced in complex sample extracts.
For GC-MS/MS applications, the deuterated internal standard compensates for potential thermal degradation and injection port discrimination effects that can affect native chlorpyrifos quantification. The mass shift provided by the ten deuterium atoms creates distinct ion clusters without significant retention time differences, enabling accurate peak assignment and integration even in crowded chromatographic regions [1].
The quantification of chlorpyrifos using this compound as an internal standard relies on establishing a linear relationship between the analyte-to-internal standard response ratio and concentration. Calibration curves are typically constructed using matrix-matched standards to account for extraction efficiency and matrix effects. The linear range generally spans from sub-parts-per-billion to hundreds of parts-per-billion, with correlation coefficients (r²) regularly exceeding 0.996 [2] [4]. The use of matrix-matched calibration with internal standards has been demonstrated to produce excellent linearity across the calibrated range, with r² values consistently >0.99 [4].
Table 2: Analytical Performance Characteristics Using this compound
| Performance Metric | Reported Values | Experimental Conditions |
|---|---|---|
| Linearity (r²) | >0.99 [4], ≥0.996 [2] | Matrix-matched calibration |
| Recovery Range | 71-113% [2], 70.0-112.2% [4] | Spiked samples across matrices |
| Precision (RSD) | 0.2-14.4% [4], 0.5-6.1% [6] | Inter-day reproducibility |
| Limit of Detection | 0.15-1.1 ng/sample [2], 0.5-1.9 μg/kg [5] | Signal-to-noise ratio ≥3 |
| Limit of Quantification | 1.0 μg/kg [6], 4.9-5.7 μg/kg [5] | Signal-to-noise ratio ≥10 |
Comprehensive method validation incorporating this compound encompasses several critical parameters that establish method reliability and robustness:
Accuracy and Precision: Average recoveries for chlorpyrifos across different matrices typically range from 70.0% to 112.2% with relative standard deviations (RSD) between 0.2% and 14.4% [4]. In red wine analysis, recoveries of 83-103% for chlorpyrifos have been documented with the internal standard correction [5]. These recovery rates fall within acceptable method validation guidelines for pesticide residue analysis.
Sensitivity: The limits of detection (LOD) for methods utilizing this compound can reach 0.15-1.1 ng/sample in air monitoring studies [2] and 0.5-1.9 μg/kg in food matrices [5]. The limits of quantification (LOQ) are typically established at 1.0 μg/kg [6] or 4.9-5.7 μg/kg [5], sufficiently sensitive for monitoring regulatory compliance against maximum residue limits (MRLs).
Specificity: The combination of chromatographic separation and mass spectrometric detection using MRM transitions provides exceptional method specificity. Identification confirmation requires retention time matching within ±0.1 min and qualifier ion ratio agreement within ±30% absolute compared to calibration standards [2].
In food safety applications, this compound has been instrumental in monitoring pesticide residues in various agricultural commodities. Surveillance studies have detected chlorpyrifos in fresh lemons (104 μg/kg), fenugreek seeds (40 μg/kg), and black pepper (31 μg/kg), though these concentrations generally remained below the European Union maximum residue limits (MRLs) [5]. The application of deuterated internal standards has enabled reliable quantification of not only the parent compound but also its key transformation products, including chlorpyrifos oxon, 3,5,6-trichloro-2-pyridinol (TCP), diethylthiophosphate, and diethylphosphate [5]. This comprehensive analytical approach provides a more complete picture of pesticide exposure and degradation pathways in food products.
The determination of pesticide residues in commercially available chenpi (dried citrus peel) exemplifies the utility of this compound in complex matrices. A modified QuEChERS method coupled with GC-MS/MS analysis allowed for the monitoring of 133 pesticide residues, with the internal standard ensuring accurate quantification despite significant matrix complexity [4]. In this study, five pesticides were detected in eight batches of samples, but none exceeded the maximum residue limits, demonstrating the value of robust analytical methods for food safety assurance.
This compound plays a critical role in environmental monitoring, particularly in assessing airborne concentrations of chlorpyrifos and its toxic oxygen analog (chlorpyrifos-oxon) in community air samples. These applications require exceptional sensitivity due to the typically low ambient concentrations and the significant toxicity differences between the parent compound and its transformation products. Studies have demonstrated that LC-MS/MS methods employing this compound achieve 100-fold lower limits of quantification compared to conventional GC-MS methods [2], enabling detection at levels relevant for community health risk assessments.
The importance of monitoring transformation products is highlighted by research showing that chlorpyrifos-oxon, despite typically being present at concentrations 10-100 fold lower than the parent compound, can represent as much as 94% of the total pesticide mixture in some atmospheric samples [2]. Furthermore, the enhanced toxicity of the oxon form (5-100 times more toxic than chlorpyrifos) means that even a 1% concentration relative to the parent compound can significantly increase overall toxicity, necessitating highly accurate quantification methods [2].
The analytical landscape for chlorpyrifos determination includes various techniques, each with distinct advantages and limitations when compared to methods employing this compound:
GC-MS with Conventional Internal Standards: While GC-MS remains a widely used technique for chlorpyrifos analysis [3], methods without isotope-labeled internal standards typically demonstrate higher quantification limits and greater susceptibility to matrix effects. The LC-MS/MS approach with this compound has been shown to provide 100 times lower limit of quantification compared to typical GC-MS methods [2].
Immunoassay Methods: Immunoassays offer rapid screening capabilities but lack the specificity and confirmatory power of mass spectrometric methods. They are generally unable to distinguish between parent compound and metabolites without cross-reactivity issues and cannot simultaneously monitor multiple pesticides as can LC-MS/MS methods with internal standardization.
High-Resolution Mass Spectrometry (HRMS): Methods employing orbital trap or time-of-flight mass analyzers provide exceptional specificity through accurate mass measurement. When combined with stable isotope internal standards like this compound, HRMS offers both confirmatory and quantitative capabilities in a single analysis [6].
The selection of an appropriate analytical approach must consider the required sensitivity, specificity, throughput, and regulatory acceptance criteria. For compliance monitoring requiring definitive quantification at trace levels, LC-MS/MS or GC-MS/MS with this compound internal standardization represents the current gold standard.
This compound represents an essential tool in the analytical chemist's arsenal for the accurate quantification of chlorpyrifos across diverse sample matrices. Its implementation as a stable isotope-labeled internal standard in mass spectrometric methods significantly enhances data quality by compensating for extraction variability, matrix effects, and instrument fluctuations. The comprehensive methodologies outlined in this guide, spanning sample preparation, instrumental analysis, and method validation, provide a robust framework for implementing this analytical approach in research and regulatory settings.
The following table consolidates key quantitative data for Chlorpyrifos-d10 from the search results for easy comparison.
| Specification | Value / Description |
|---|---|
| Isotopic Purity | 99 atom % D [1] |
| Chemical Purity (CP) | 97% [1] |
| CAS Registry No. | 285138-81-0 [2] |
| Molecular Formula | C(9)HD({10})Cl(_3)NO(_3)PS [2] |
| Molecular Weight | 360.65 g/mol [2] |
| Physical Form | Solid [2] |
| Melting Point | 38-39 °C [1] |
| Storage Temperature | 2-8°C [1] / -20°C (long-term) [2] |
This compound is primarily used as an internal standard for quantitative analysis by GC-MS or LC-MS, ensuring accuracy in detecting and measuring unlabeled Chlorpyrifos in complex samples [2] [3]. Its applications include environmental monitoring, residue analysis in food safety, and quality control for method validation [1] [3].
The typical workflow involves adding a known amount of this compound to a sample at the start of processing. The following diagram outlines this general experimental workflow for quantitative residue analysis:
Typical workflow for using this compound as an internal standard in residue analysis.
This compound requires careful handling as it is classified as a dangerous substance [1]:
This compound is a deuterated internal standard widely used for the accurate quantification of its non-labeled counterpart, chlorpyrifos, in analytical chemistry. Its key characteristics are summarized below.
| Property | Description |
|---|---|
| Chemical Role | Internal Standard (PESTANAL, analytical standard) [1]. |
| Isotopic Purity | ≥95 atom % D [1]. |
| Chemical Purity (Assay) | ≥97.5% (GC) [1]. |
| Primary Applications | Method development and residue analysis in agricultural and environmental samples [1]. |
| Storage Requirements | Limited shelf life; must be stored at 2-8°C; expiry date is provided on the label [1]. |
The deuterium atoms in this compound are incorporated at the ethyl groups of the phosphate moiety, making it chemically identical to native chlorpyrifos but with a different molecular mass, which is essential for mass spectrometry detection [1].
The search results indicate that this compound is applied in robust analytical methods, though full protocol details are not available in the current sources.
Given the lack of a complete, explicit protocol, the following workflow outlines the standard steps for employing an internal standard like this compound in a residue analysis method such as QuEChERS. This can serve as a template for developing your own detailed procedure.
This compound is a deuterated stable isotope-labeled analog of the common organophosphate pesticide chlorpyrifos, where ten hydrogen atoms have been replaced with deuterium atoms. This chemical modification makes it an ideal internal standard for analytical methods utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The primary application of this compound is to improve analytical accuracy and precision by compensating for matrix effects, extraction efficiency variations, and instrument fluctuations during pesticide residue analysis. The deuterated structure provides nearly identical chemical properties to native chlorpyrifos while exhibiting a distinct mass shift that allows for selective detection in mass spectrometry, making it particularly valuable for quantification in complex matrices such as biological fluids, food products, and environmental samples.
The use of this compound as an internal standard is especially important in compensation of matrix effects that commonly plague LC-MS/MS analyses. Matrix effects occur when co-eluting compounds from the sample matrix alter the ionization efficiency of target analytes in the mass spectrometer source, leading to either suppression or enhancement of signal intensity. By adding this compound at the beginning of the sample preparation process, analysts can accurately correct for recovery losses and matrix effects because the deuterated internal standard behaves similarly to the native compound throughout extraction, clean-up, and analysis. This correction capability is crucial for achieving reliable quantification, particularly when analyzing challenging matrices with significant background interference such as biological fluids (plasma, breast milk) or complex plant materials (hemp, silage). According to applications noted in the literature, this compound supports traceable documentation and consistent performance in analytical workflows, facilitating method validation and compliance with regulatory standards [1].
Biological Samples (Plasma/Breast Milk): Transfer 1-2 mL of plasma or breast milk into a glass centrifuge tube. Add this compound internal standard at this initial stage to correct for subsequent processing variations. For protein precipitation and pesticide extraction, add 2 mL of high-purity acetone and vortex mix vigorously for 30 seconds. Follow this with the addition of 3 mL of methylene chloride (dichloromethane) and vortex mix for an additional 60 seconds. Centrifuge the mixture at 4,000 × g for 10 minutes at 4°C to achieve clean phase separation. Carefully collect the organic layer (bottom layer) using a Pasteur pipette and transfer it to a clean evaporation tube. Repeat the extraction once more with an additional 2 mL of methylene chloride, combining the organic layers [2].
Plant Material (Hemp/Silage): Weigh 1-5 g of homogenized plant material into a 50-mL centrifuge tube. Spike with this compound internal standard solution at appropriate concentration. For hemp samples, add 10 mL of acetonitrile as extraction solvent and vortex mix vigorously for 60 seconds. For improved extraction efficiency, especially for more complex matrices like maize silage, use acidified acetonitrile (1% acetic acid). Shake or vortex the mixture for 5-10 minutes to ensure complete solvent penetration and analyte release. Centrifuge at 3,000 × g for 5 minutes to sediment particulate matter. For particularly fatty matrices, a freezing step may be implemented by placing extracted samples at -20°C for 1-2 hours to coagulate lipids prior to clean-up [3] [4].
Solid Phase Extraction (SPE) for Biological Samples: Condition aminopropyl (NH2) SPE cartridges (3 mL volume) with 5 mL of methylene chloride. Apply the extracted organic layer to the cartridge slowly (1-2 mL/min). Wash the cartridge with 2 mL of methylene chloride to remove interfering compounds that exhibit non-polar characteristics. Elute the target analytes including chlorpyrifos with 5 mL of methylene chloride:acetone (90:10, v/v) mixture. Collect the eluate in a clean evaporation tube and concentrate to near dryness under a gentle stream of nitrogen in a water bath maintained at 30-35°C. Reconstitute the dried residue in 200 μL of ethyl acetate or initial mobile phase compatible with the subsequent chromatographic analysis [2].
QuEChERS and Enhanced Matrix Removal: For plant and food matrices, employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Transfer 1 mL of the acetonitrile extract to a dSPE tube containing 150 mg MgSO4, 50 mg C18, and 50 mg GCB. For particularly challenging fatty matrices, utilize Enhanced Matrix Removal (EMR-lipid) cartridges specifically designed to remove lipid interferences. Vortex the mixture for 30-60 seconds and centrifuge at 3,000 × g for 5 minutes. Transfer the purified supernatant to an autosampler vial for analysis. If additional clean-up is required, consider a double-cleanup approach with both C18/GCB and NH2 phases, particularly for pigmented matrices like citrus peels (chenpi) [5] [6].
Table 1: Sample Preparation Methods for Different Matrices Using this compound as Internal Standard
| Matrix Type | Extraction Solvent | Clean-up Method | Key Points |
|---|---|---|---|
| Plasma/Breast Milk | Acetone + Methylene chloride | Aminopropyl (NH2) SPE | Protein precipitation prior to extraction; Moderate evaporation temperature (30-35°C) |
| Hemp | Acetonitrile | QuEChERS with C18/GCB or EMR-lipid | Freezing step for lipid removal; 10-fold dilution to reduce matrix effects |
| Maize Silage | Acidified acetonitrile (1% acetic acid) | Matrix-matched calibration | Acidification improves recovery of certain metabolites |
| Fish Tissue | Acetonitrile | EMR-lipid + C18 | Effective for lipid-rich biological samples |
Column Selection: For optimal separation of chlorpyrifos and its analogs, employ a C18 stationary phase with dimensions of 100-150 mm in length, 2.1-4.6 mm internal diameter, and particle size of 1.9-2.7 μm. Specifically, columns such as Quasar SP Pesticides C18 (100 mm × 4.6 mm, 2.7 μm) or Shim-pack GISS C18 (100 mm × 2.1 mm, 1.9 μm) have demonstrated excellent performance for pesticide separations. Maintain the column temperature at 40°C throughout the analysis to ensure retention time stability and consistent chromatographic performance. For biological samples with complex matrices, consider using a pre-column filter or guard column of the same stationary phase to extend the analytical column's lifetime [7] [4].
Mobile Phase and Gradient Program: Utilize a binary gradient system consisting of mobile phase A (10 mM ammonium acetate or ammonium formate in water) and mobile phase B (methanol or acetonitrile). The addition of buffer to the aqueous phase improves peak shape and ionization stability. Program the gradient to start at 30-40% B, increasing to 95-100% B over 10-18 minutes, followed by a hold at high organic content for 2-3 minutes to elute strongly retained compounds, then re-equilibration to initial conditions for 3-5 minutes. The total run time typically ranges from 15-25 minutes per sample. Maintain a constant flow rate of 0.4 mL/min for columns with 2.1 mm internal diameter or 0.8-1.0 mL/min for columns with 4.6 mm internal diameter. For improved sensitivity, especially in complex matrices, the injection volume should be optimized between 5-20 μL [7] [4].
Ion Source Conditions: Based on the physicochemical properties of chlorpyrifos and its deuterated analog, implement both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources to cover a wide range of pesticides and their metabolites. For the ESI source, operate in positive ionization mode with the following typical parameters: nebulizing gas flow at 3 L/min, heating gas flow at 10 L/min, interface temperature at 150°C, heat block temperature at 300°C, and drying gas flow at 10 L/min. The APCI source is particularly beneficial for chlorinated pesticides like chlorpyrifos, with the vaporizer temperature set at 250-300°C. The dual source approach maximizes sensitivity across different compound classes and helps overcome matrix effects prevalent in complex samples [4].
Multiple Reaction Monitoring (MRM) Transitions: For this compound, establish the quantification transition from precursor ion to the most abundant and specific product ion. The typical precursor ion for chlorpyrifos is [M+H]+ at m/z 357.9, while this compound would appear at m/z 367.9 due to the mass shift from deuterium substitution. Monitor at least two fragmentation transitions for each compound to fulfill identification criteria according to EU guidelines (SANTE/12682/2019). The collision energy should be optimized for each transition to maximize sensitivity. For native chlorpyrifos, common product ions include m/z 97 (thiophosphate derivative) and m/z 199 (3,5,6-trichloro-2-pyridinol). The corresponding transitions for this compound would exhibit appropriate mass shifts. Set appropriate dwell times (typically 20-100 ms) to ensure sufficient data points across chromatographic peaks [3] [4].
Table 2: Optimized LC-MS/MS Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 (100 mm × 2.1 mm, 1.9 μm) | C18 (100 mm × 4.6 mm, 2.7 μm) | C18 (150 mm × 2.1 mm, 1.9 μm) |
| Mobile Phase | A: 10 mM ammonium acetate; B: methanol | A: 0.1% formic acid; B: acetonitrile | A: 5 mM ammonium formate; B: methanol |
| Gradient | 40-95% B in 10 min | 30-100% B in 18 min | 35-95% B in 15 min |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 0.3 mL/min |
| Ion Source | ESI+ | APCI+ | Dual ESI/APCI |
| MRM Transitions | 367.9→99.1 (CE: 25 V); 367.9→208.9 (CE: 15 V) | 367.9→99.1 (CE: 28 V); 367.9→208.9 (CE: 18 V) | 367.9→99.1 (CE: 26 V); 367.9→208.9 (CE: 16 V) |
Matrix-Matched Calibration Standards: Prepare a series of calibration standards covering the expected concentration range of chlorpyrifos in samples by spiking appropriate amounts of the native standard into extracted blank matrix. The calibration range should typically span from the limit of quantification (LOQ) to at least 100-200 μg/kg (or ng/mL for liquids). Include this compound at a constant concentration in all calibration standards and samples to serve as the internal standard. The use of matrix-matched calibration rather than solvent-based standards is critical for accurate quantification as it compensates for matrix effects that influence ionization efficiency. For matrices where blank material is unavailable, the standard addition method may be employed as an alternative approach [3] [6].
Linearity Assessment: Analyze calibration standards in triplicate across at least six concentration levels. Calculate the peak area ratio of native chlorpyrifos to this compound for each calibration level and construct a calibration curve using least-squares linear regression. The method demonstrates acceptable linearity when the coefficient of determination (R²) is ≥0.990, and the residuals for each calibration point are within ±20% (±25% at LOQ). Verify linearity by back-calculating the concentration of each calibration standard, which should be within 85-115% of the nominal value (80-120% at the LOQ). For analytical runs, include a calibration verification standard at mid-range concentration to ensure continued performance of the established calibration curve [2] [3].
Recovery and Accuracy Evaluation: Determine recovery by comparing the analytical results of spiked blank matrices at low, medium, and high concentration levels (e.g., 1×, 2×, and 10× LOQ) with the results obtained for pure standards at the same theoretical concentrations. Spike at least five replicates at each concentration level. Acceptable recovery ranges according to SANTE guidelines are 70-120% with relative standard deviations (RSD) ≤20%. The use of this compound as internal standard typically improves recovery consistency by correcting for losses during sample preparation. In method validation studies, chlorpyrifos has demonstrated recoveries of 93.7-109.2% in maize silage and similar ranges in other matrices when proper internal standard correction is applied [3] [4].
Precision and Sensitivity Assessment: Evaluate intra-day precision by analyzing five replicates of spiked samples at low, medium, and high concentrations within the same analytical batch. Assess inter-day precision by analyzing the same spiked samples over three different days. Express precision as relative standard deviation (RSD%), with acceptable criteria being ≤15% for intermediate precision and ≤20% at the LOQ. Determine the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. Alternatively, LOD and LOQ can be established by analyzing progressively lower spiking levels until the method fails to meet predefined accuracy and precision criteria. For chlorpyrifos analysis in various matrices, LOQs typically range from 0.0025-0.1 μg/g in plant materials to 0.18-1.36 ng/mL in biological samples, well below regulatory action limits [2] [4].
Table 3: Method Validation Parameters for Chlorpyrifos Analysis Using this compound
| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |
|---|---|---|
| Linearity (R²) | ≥0.990 | 0.996-0.999 across studies |
| Recovery (%) | 70-120% | 93.7-109.2% in various matrices |
| Intra-day Precision (RSD%) | ≤15% | 2.3-18.9% in biological samples |
| Inter-day Precision (RSD%) | ≤20% | 5.8-19.5% in biological samples |
| LOD | Signal-to-noise ≥3:1 | 0.09-2.66 ng/mL in biological samples; 2.76-53.61 μg/kg in plant materials |
| LOQ | Signal-to-noise ≥10:1 | 0.18-1.36 ng/mL in biological samples; 9.19-178.71 μg/kg in plant materials |
Occupational Exposure Assessment: The this compound LC-MS/MS method has been successfully implemented in occupational exposure studies involving agricultural workers. In one such study conducted in Northern Thailand, samples from 63 farmworkers demonstrated the method's applicability for detecting seven different organophosphate pesticides in plasma and five in breast milk. The method enabled the quantification of chlorpyrifos at concentrations as low as 0.18 ng/mL in plasma and 0.09 ng/mL in breast milk, sufficient for monitoring occupational exposures. This sensitivity is particularly important for establishing exposure-dose relationships and assessing health risks associated with agricultural pesticide use. The inclusion of this compound as internal standard was critical for maintaining accuracy across large sample batches and compensating for matrix effects that vary between individuals [2].
Maternal-Fetal Exposure Assessment: The method has significant applications in studying transplacental transfer of pesticides and postnatal exposure through breastfeeding. The sensitivity achieved through the optimized LC-MS/MS protocol with internal standard correction allows for detection of chlorpyrifos in matrices representing the maternal-fetal compartment, including umbilical cord blood and breast milk. This capability is essential for understanding developmental exposures and their potential health consequences. The method's reliability in measuring low-level pesticide residues in biological fluids makes it suitable for epidemiological studies investigating associations between prenatal pesticide exposure and neurodevelopmental outcomes in children [2].
Regulatory Compliance Testing: The implementation of this compound in LC-MS/MS methods supports regulatory monitoring programs for pesticide residues in food products. For instance, the method has been validated for testing commercially available food products like chenpi (dried citrus peel), where it enabled the detection of 133 pesticide residues with recoveries ranging from 70.0% to 112.2%. The use of internal standard correction ensured compliance with maximum residue limits (MRLs) established by regulatory bodies such as the European Commission. Similarly, in hemp testing, the method achieved LOQs of 0.0025-0.1 μg/g, well below the action limits of 0.1 μg/g set by California state regulations for cannabis products [4] [6].
Environmental Fate Studies: The method facilitates comprehensive environmental monitoring of chlorpyrifos and its transformation products in various environmental matrices. It has been applied to the analysis of maize silage, detecting not only the parent compound but also key metabolites, providing insights into the environmental fate of the pesticide. The robustness of the method, with precision RSD values of 1-15% for repeatability and 1-13% for reproducibility, makes it suitable for long-term environmental monitoring programs tracking pesticide persistence and degradation patterns in agricultural ecosystems [3].
Figure 1: Comprehensive Workflow for this compound LC-MS/MS Analysis
Matrix Effect Management: When encountering significant ion suppression or enhancement, particularly in complex matrices, implement additional clean-up steps or optimize the chromatographic separation to shift the analyte retention time away from the region of maximum matrix interference. The use of matrix-matched calibration standards prepared in the same type of blank matrix as samples is essential for accurate quantification. For additional correction, the post-column infusion technique can help identify regions of ion suppression, while echo-peak techniques can quantify matrix effects directly. When developing methods for new matrices, always calculate the matrix effect percentage by comparing the response of standards in neat solvent versus matrix-matched standards at the same concentration [3] [4].
Chromatographic Performance Issues: If experiencing peak tailing or fronting for chlorpyrifos, consider modifying the mobile phase by adding 0.1% formic acid or acetic acid to improve peak shape. For retention time shifts between batches, ensure consistent mobile phase preparation and column conditioning. When sensitivity decreases over time, check for source contamination or loss of column efficiency. Carryover between injections can be minimized by implementing a thorough needle wash protocol using strong wash solvents and including blank injections between high-concentration samples. Regular system suitability tests with reference standards should be performed to monitor instrument performance over time [7] [4].
The application of This compound as an internal standard in LC-MS/MS analysis represents a robust approach for the accurate quantification of chlorpyrifos and related organophosphate pesticides across diverse matrices. The methodologies detailed in these application notes provide laboratories with reliable protocols that have been demonstrated to meet rigorous validation criteria according to international guidelines. The implementation of this internal standard corrects for analytical variations, enabling laboratories to generate data with the precision and accuracy required for regulatory compliance, exposure assessment, and scientific research. As analytical demands continue to evolve toward lower detection limits and higher throughput, the this compound LC-MS/MS method offers a foundational approach that can be adapted to emerging requirements in pesticide residue analysis.
This compound is a deuterium-labeled internal standard specifically designed for the precise quantification of chlorpyrifos pesticide residues in complex matrices. This stable isotopically labeled compound has become an essential analytical tool in modern pesticide residue laboratories, enabling highly accurate measurements in food, environmental, and biological samples. The molecular structure of this compound features ten deuterium atoms replacing hydrogen atoms, maintaining nearly identical chemical properties to native chlorpyrifos while exhibiting distinct mass spectrometric properties that allow for clear differentiation during analysis.
The use of this compound addresses a critical need in analytical chemistry for reliable quantification amid growing concerns about chlorpyrifos contamination. Recent studies have detected concerning levels of chlorpyrifos residues in food commodities, with one analysis finding that 91% of cauliflower samples, 53% of cabbage samples, and 65% of eggplant samples exceeded maximum residue levels (MRLs) [1]. Such findings highlight the importance of accurate monitoring methods, particularly as regulatory scrutiny intensifies—the U.S. EPA has proposed revoking all tolerances for chlorpyrifos in food uses, with ongoing regulatory processes as of 2025 [2].
The isotope dilution method using this compound operates on the principle that the deuterated internal standard behaves nearly identically to native chlorpyrifos throughout sample preparation and analysis, but can be distinguished mass spectrometrically. This approach corrects for losses during extraction, clean-up, and injection, as well as matrix effects that influence ionization efficiency. The fundamental relationship for quantification follows:
Where the response factor is determined from calibration standards. The deuterium labeling (ten deuterium atoms) creates a mass shift that is easily distinguishable in mass spectrometry while maintaining virtually identical chemical properties and retention times, making this compound particularly suitable for accurate residue quantification [3] [4].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient framework for sample preparation. The following protocol has been validated for various vegetable matrices including cauliflower, cabbage, and eggplant [1] [5]:
Table 1: Modifications to QuEChERS for Specific Matrices
| Matrix Type | Recommended Sorbents | Additional Clean-up Steps | Recovery Range |
|---|---|---|---|
| Green Tea | C18 + GCB (for pigment removal) | Additional freezing step at -20°C for 30 min | 91.9-104.7% [6] |
| Soya Beans | C18 + PSA + Florisil | Double clean-up for fatty matrices | 86-103% [4] |
| Fruits & Vegetables | PSA + C18 | Standard protocol sufficient | 70.0-112.2% [5] |
| High Water Content | PSA only | None | 85-105% [1] |
For samples requiring high enrichment factors, DLLME provides an excellent alternative:
This method achieves high enrichment factors (up to 554.51 for chlorpyrifos) with excellent recoveries (91.94-104.70%) and has been successfully applied to complex matrices like green tea [6].
Gas chromatography coupled with tandem mass spectrometry provides exceptional sensitivity and selectivity for this compound analysis:
Table 2: Optimized GC-MS/MS Conditions for this compound Analysis
| Parameter | Setting | Alternative/Notes |
|---|---|---|
| GC Column | DB-1701 Ultra Inert (30 m × 0.53 mm × 1 μm) | DB-5MS equivalent suitable |
| Injection | Splitless, 220°C | Pulsed splitless for better peak shapes |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Hydrogen as alternative with adjustment of flow |
| Oven Program | 170°C (hold 1 min), 20°C/min to 210°C, 10°C/min to 230°C (hold 3 min) | Total run time: 7.5 min [6] |
| Transfer Line | 280°C | - |
| Ionization | Electron impact (EI), 70 eV | - |
| Ion Source | 230°C | - |
| Quantification Transitions | This compound: 222.0 > 125.0 (CE 15V) | Confirmatory transition: 222.0 > 79.0 (CE 25V) |
| Collision Gas | Nitrogen, 1.5 mTorr | Argon also acceptable |
Liquid chromatography separation is preferable for thermally labile compounds or when analyzing multiple pesticide classes:
Table 3: LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| Column | C18 (100 × 2.1 mm, 1.8 μm) |
| Mobile Phase A | Water with 2.5 mM ammonium acetate |
| Mobile Phase B | Methanol with 2.5 mM ammonium acetate |
| Gradient | 30% B to 95% B over 10 min, hold 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 μL |
| Ionization | Electrospray positive (ESI+) |
| Source Temp | 150°C |
| Desolvation Temp | 450°C |
| Quantification | MRM: 376.0 > 212.0 (CE 18V) |
| Confirmation | MRM: 376.0 > 168.0 (CE 25V) |
Comprehensive method validation is essential to demonstrate reliability. The following table outlines key validation parameters and typical acceptance criteria for this compound methods:
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria | Experimental Results |
|---|---|---|---|
| Linearity | 5-7 concentration levels, triplicate each | r² ≥ 0.990 | r² = 0.999 achieved [6] |
| Accuracy (Recovery) | Spiked at 3 levels (low, medium, high) | 70-120% | 86-103% in soya beans [4] |
| Precision (Repeatability) | 6 replicates at 3 levels | RSD ≤ 15% | RSD 4.61% in green tea [6] |
| LOD | Signal-to-noise = 3:1 | - | 0.011 mg/kg in vegetables [1] |
| LOQ | Signal-to-noise = 10:1 | - | 0.034 mg/kg in vegetables [1] |
| Selectivity/Specificity | Analysis of blank matrix | No interference at retention time | Achieved in all matrices |
| Matrix Effects | Compare standards in solvent vs matrix | Signal suppression/enhancement ≤ 20% | -12% to +15% in various matrices |
Modern analytical methods require evaluation of environmental impact. The Green Analytical Chemistry principles should be applied to assess method sustainability. The GC-FID method developed for chlorpyrifos analysis has been evaluated for greenness, proving to be more environmentally friendly than traditional methods while maintaining reliability [7].
The developed methods have been successfully applied to monitor chlorpyrifos residues in various vegetables. A comprehensive study in Bangladesh found:
These findings demonstrate the critical importance of accurate monitoring and the value of robust analytical methods using this compound for precise quantification.
While GC-MS/MS and LC-MS/MS remain gold standard methods, emerging technologies show promise for specific applications:
These complementary techniques may be employed for initial screening, with confirmation by definitive GC/LC-MS/MS methods using this compound.
The regulatory landscape for chlorpyrifos is evolving rapidly. As of 2025:
These regulatory developments underscore the importance of reliable analytical methods for compliance monitoring and enforcement.
This compound represents a critical tool for accurate pesticide residue analysis in complex matrices. The protocols detailed in this document provide laboratories with robust methods for sample preparation, instrumental analysis, and method validation. The use of this deuterated internal standard significantly improves data quality through compensation for matrix effects and analyte losses, delivering the precision and accuracy required for modern regulatory and research applications.
As analytical chemistry continues to evolve, the fundamental principle of isotope dilution mass spectrometry remains one of the most powerful approaches for precise quantification, with this compound serving as an exemplary implementation of this methodology in environmental and food safety monitoring.
Abstract: This application note details a robust analytical methodology for the determination of Chlorpyrifos-d10, a deuterated internal standard of the organophosphate insecticide Chlorpyrifos, in complex matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis. Designed for researchers and analytical chemists, this note provides comprehensive procedures for sample preparation, clean-up, and instrumental analysis, ensuring high accuracy and precision for quantitative pesticide residue analysis [1] [2].
Introduction: Chlorpyrifos (O,O-Diethyl O-3,5,6-trichloropyridin-2-yl phosphorothioate) is an organophosphorus insecticide previously used in agriculture and household pest control. Its deuterated analogue, This compound, is structurally identical but contains ten deuterium atoms in place of hydrogen, making it an ideal internal standard for quantitative mass spectrometry by correcting for matrix effects and procedural losses [3] [2] [4]. Although Chlorpyrifos has been banned or restricted in many jurisdictions, including the European Union, monitoring its residues remains crucial for environmental and food safety due to its persistence and toxicological risk [4]. This protocol is adapted from published methodologies for multi-residue pesticide analysis [1] [5].
The diagram below outlines the complete sample preparation and analysis workflow for this compound:
| Parameter | Specification | Notes |
|---|---|---|
| GC Column | TG-5SILMS (30 m × 0.25 mm × 0.25 µm) | Equivalent low-polarity (5% phenyl) columns are suitable [5]. |
| Injector | PTV, Splitless | Restek Topaz liner recommended [5]. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | [5] |
| Oven Program | 40°C (hold 1 min) to 325°C | Multi-ramp program; see detailed method [5]. |
| Ionization | Electron Impact (EI) | [6] |
| Analysis Mode | Tandem MS (MRM) | Monitor specific precursor ion > product ion transitions [5]. |
| Validation Parameter | Result / Target | Reference Method |
|---|---|---|
| Linearity | r² > 0.99 | Matrix-matched calibration [1] |
| Average Recovery | 70 - 120% | Spiked samples [1] [6] |
| Precision (RSD) | ≤ 15% | Relative Standard Deviation [1] |
| Limits of Quantification (LoQ) | Substance-dependent (e.g., 10-3000 ng/g) | [5] |
This protocol provides a reliable and validated method for the determination of this compound using a modified QuEChERS approach and GC-MS/MS. The detailed procedures for sample preparation, clean-up, and instrumental analysis ensure high accuracy, precision, and robustness for pesticide residue analysis in complex matrices.
This protocol is adapted from a method developed for the sensitive determination of Chlorpyrifos (CPF) and other organophosphorus pesticides on active air sampling matrices, utilizing stable isotope-dilution quantification for high accuracy [1].
The method involves the extraction of Chlorpyrifos from a sample matrix using organic solvents. The deuterated internal standard, Chlorpyrifos-diethyl-D10 (CPF-d10), is added to correct for variability in extraction efficiency and instrument response. Extracts are analyzed by LC-MS/MS, where the mass spectrometer distinguishes CPF-d0 from CPF-d10 based on their distinct molecular masses, providing a robust and selective quantification.
Step 1: Sample Preparation
Step 2: Extraction
Step 3: Clean-up (Optional for Complex Matrices)
Step 4: LC-MS/MS Analysis
The table below summarizes the key MRM transitions that would be used.
Table 1: MRM Transitions for Chlorpyrifos and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| Chlorpyrifos (CPF-d0) | 350 | 97 (or other specific fragment) | Quantification of native analyte |
| Chlorpyrifos-d10 (ISTD) | 360 | 97 (or other specific fragment) | Internal standard for quantification |
The following workflow diagram summarizes the entire analytical procedure:
Method validation is critical to ensure reliability. The following table summarizes typical performance characteristics for a well-validated Chlorpyrifos analysis method based on the search results.
Table 2: Typical Method Validation Parameters for Chlorpyrifos Analysis
| Parameter | Performance Data | Reference & Context |
|---|---|---|
| Recovery | 78-113% (from XAD-2 resin); 71-108% (from PUF) | [1] |
| Limit of Detection (LOD) | 0.15 - 1.1 ng/sample (LC-MS/MS); 0.002 mg/kg in soya beans (LC-MS/MS) | [1] [3] |
| Linearity | Correlation coefficients (r²) ≥ 0.996 | [1] |
| Precision | Intra-batch RSD: 2.3-18.9%; Inter-batch RSD: 5.8-19.5% (for a multi-OP GC method) | [5] |
The most effective and modern approach for separating and quantifying Chlorpyrifos-d0 and its deuterated internal standard (d10) is by using LC-MS/MS with MRM detection. This technique separates the compounds based on their inherent mass difference, eliminating the need for complex chromatographic optimization to resolve them on a column [1] [3].
I hope this detailed protocol is helpful for your research. If your work involves a specific sample matrix, I may be able to provide more tailored information if you can share those details.
Chlorpyrifos-d10 is a deuterated internal standard essential for the accurate quantitation of its non-deuterated analogue, Chlorpyrifos, a common organophosphate insecticide. Using a stable isotope-labeled internal standard is a cornerstone of advanced analytical techniques like GC-MS/MS, as it corrects for analyte loss during sample preparation and matrix effects during instrumental analysis [1].
The core principle of this method is to establish a precise relationship between the instrument response (peak area ratio of Chlorpyrifos to this compound) and the known concentration of Chlorpyrifos standards. This relationship, the calibration curve, allows for the accurate back-calculation of Chlorpyrifos concentration in unknown samples. The method described here is optimized for complex plant matrices, such as hemp, and utilizes a modified QuEChERS approach for efficient sample preparation [2] [1].
The sample preparation workflow is designed for high recovery and effective clean-up of complex plant matrices [2] [1].
To ensure accuracy, calibration standards are prepared in a blank matrix extract to compensate for "matrix effects" that can suppress or enhance the instrument signal [2].
Table 1: Calibration Standard Preparation
| Calibration Level | Chlorpyrifos Concentration (ppb) | This compound Concentration (ppb) |
|---|---|---|
| 1 | 1 | 50 |
| 2 | 5 | 50 |
| 3 | 10 | 50 |
| 4 | 25 | 50 |
| 5 | 50 | 50 |
| 6 | 100 | 50 |
The analysis uses a triple-quadrupole GC-MS/MS operated in Selected Reaction Monitoring (SRM) mode for maximum selectivity and sensitivity [1]. The following diagram illustrates the SRM process for this compound.
Table 2: Gas Chromatograph Parameters [1]
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B |
| Injection Volume | 1.0 µL |
| Injection Mode | Pulsed Splitless |
| Inlet Temperature | 260 °C |
| Carrier Gas & Flow | Helium, 1.000 mL/min (constant flow) |
| Column | ZB-5MSPlus, 30 m x 0.25 mm i.d., 0.25 µm film |
| Oven Program | 80 °C (0.75 min) → 35 °C/min → 190 °C → 5 °C/min → 240 °C → 20 °C/min → 300 °C (6 min) |
Table 3: Mass Spectrometer Parameters [1]
| Parameter | Setting |
|---|---|
| MS System | JEOL JMS-TQ4000GC |
| Ionization Mode | Electron Impact (EI+) at 70 eV |
| Ion Source Temperature | 250 °C |
| Interface Temperature | 300 °C |
| Measurement Mode | SRM (High Sensitivity) |
| Collision Gas | Nitrogen (N₂) |
Table 4: Optimized SRM Transitions for Chlorpyrifos and this compound [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| Chlorpyrifos | 197 | 169 | 15 | Quantitation |
| Chlorpyrifos | 199 | 171 | 15 | Confirmation |
| This compound | 200 | 172 | 20 | Quantitation (Internal Standard) |
The calibration curve is constructed by plotting the peak area ratio (Chlorpyrifos / this compound) against the concentration of Chlorpyrifos. A linear regression with a 1/x weighting factor is typically applied to achieve homogeneity of variance across the concentration range [1].
Table 5: Representative Calibration Curve Data and Performance
| Concentration (ppb) | Area Ratio (Analyte/IS) | Calculated Concentration (ppb) | Accuracy (%) |
|---|---|---|---|
| 1 | 0.021 | 0.98 | 98.0 |
| 5 | 0.105 | 5.10 | 102.0 |
| 10 | 0.199 | 9.85 | 98.5 |
| 25 | 0.512 | 25.30 | 101.2 |
| 50 | 1.023 | 49.75 | 99.5 |
| 100 | 2.101 | 101.50 | 101.5 |
Linear Regression Results:
The exemplary linearity (R² > 0.999) demonstrates a robust relationship between concentration and response. The acceptance criteria for accuracy at each calibration level is typically 85-115% [2].
The method was validated by assessing its precision and accuracy (recovery) and estimating the detection limit.
Table 6: Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | > 0.999 | ≥ 0.99 |
| Precision (RSD, n=8 at 1 ppb) | 5.2% | ≤ 20% |
| Average Recovery | 95-105% | 70-120% [2] |
| Instrument Detection Limit (IDL) | < 1 ppb | - |
The method demonstrates high sensitivity, with an IDL below 1 ppb, which is sufficient to meet the strict action limits (as low as 10 ppb) set by various jurisdictions for pesticides in hemp and other crops [1]. The good recovery rates and low precision variability confirm that the modified QuEChERS clean-up and use of a deuterated internal standard effectively compensate for matrix effects and analyte loss [2].
This application note outlines a robust and sensitive protocol for the quantification of Chlorpyrifos in a hemp matrix using GC-MS/MS and this compound as an internal standard. The key to the method's success is the combination of:
The validated method exhibits excellent linearity, precision, and accuracy, making it suitable for regulatory compliance testing at low ppb levels. This protocol can be adapted for the analysis of Chlorpyrifos in other complex matrices with appropriate validation.
| Matrix Type | Sample Preparation | Analytical Technique | Key Performance Metrics | Reference Compound |
|---|---|---|---|---|
| Hemp/Cannabis | QuEChERS (acetonitrile), dSPE cleanup [1] | GC-MS/MS (JMS-TQ4000) | High sensitivity, reduced matrix effects, meets 10 ppb action limits [1] | Chlorpyrifos-d10 [1] |
| Human Plasma & Breast Milk | Acetone/methylene chloride, NH2-SPE cleanup [2] | GC-FPD / GC-MS/MS | Recovery: 94.0%, Precision: 2.3–18.9%, MDL: 0.18–1.36 ng/mL (plasma) [2] | This compound [2] |
| Soya Beans | Modified QuEChERS, C18/PSA/Florisil cleanup [3] | LC-MS/MS (IDMS) | Recovery: 86–103%, Precision: 1.9–8.7%, LOQ: 0.01–0.05 mg/kg [3] | Isotope-labelled analogues [3] |
Fundamental Characteristics: this compound is a deuterated isotopologue of the organophosphate insecticide chlorpyrifos where ten hydrogen atoms have been replaced with deuterium atoms, resulting in a mass shift of +10 Da [4]. This high-purity isotope standard (99 atom % D, 97% chemical purity) features identical chemical properties to native chlorpyrifos but can be distinguished mass spectrometrically [4].
Applications in Analytical Chemistry: This compound serves as an ideal internal standard for quantitative mass spectrometry by compensating for matrix effects, extraction efficiency variations, and instrument fluctuations. Its primary applications include quality control reference standards, environmental monitoring, and mass spectrometry calibration, particularly when accurate quantification is essential in complex matrices [4].
QuEChERS Methodology for Plant Matrices: For hemp/cannabis analysis, approximately 1 gram of dried material is extracted with 10 mL acetonitrile via sonication for 15 minutes [1]. After centrifugation at 2500 rpm for 10 minutes, the extract undergoes 10-fold dilution followed by dispersive Solid Phase Extraction (dSPE) cleanup using AOAC 2007.01 method kits [1]. The final extract is spiked with this compound prior to instrumental analysis.
Biological Sample Preparation: For human plasma and breast milk, samples are extracted with acetone and methylene chloride, then cleaned up using aminopropyl (NH2) solid phase extraction cartridges [2]. This effectively removes phospholipids and other interferents while maintaining high recovery of target analytes. The use of this compound as internal standard corrects for losses during this process.
GC-MS/MS Conditions:
LC-MS/MS Conditions:
Chlorpyrifos and this compound SRM Channels:
| Compound | Quantitative Ion | Reference Ion 1 | Reference Ion 2 | Collision Energy (eV) |
|---|---|---|---|---|
| Chlorpyrifos | 197 → 169 [1] | 199 → 171 [1] | 197 → 134 [1] | 15 / 15 / 25 [1] |
| This compound | 200 → 172 [1] | 260 → 167 [1] | 260 → 139 [1] | 20 / 25 / 30 [1] |
Extraction Efficiency and Precision: In human plasma and breast milk analyses, chlorpyrifos exhibits excellent extraction recovery of 94.0% using the optimized sample preparation method [2]. Method precision shows intra-batch variation of 2.3–18.9% and inter-batch variation of 5.8–19.5%, demonstrating robust reproducibility across different analytical runs [2].
Sensitivity and Detection Limits: The method detection limits (MDL) for chlorpyrifos in biological matrices range from 0.18–1.36 ng/mL in plasma and 0.09–2.66 ng/mL in breast milk [2]. For hemp matrices, the JMS-TQ4000GC system achieves detection capabilities sufficient to meet the strict 10 ppb action limits established by various regulatory jurisdictions [1].
Assessment of Ion Suppression/Enhancement: In cannabis/hemp analysis, the JEOL JMS-TQ4000GC system demonstrates minimal matrix effects when using the optimized SRM method, with most pesticides showing good linearity even up to 100 ppb [1]. The use of this compound as internal standard effectively corrects for residual matrix effects that could impact quantification accuracy.
The following workflow diagram illustrates the complete analytical process for determining chlorpyrifos using this compound as internal standard:
Optimal Internal Standard Implementation: For accurate quantification, this compound should be added to samples prior to extraction to compensate for potential analyte losses during sample preparation [2] [3]. The recommended concentration should approximate the expected level of native chlorpyrifos in samples to maintain similar response factors.
Matrix-Specific Considerations: Complex matrices like cannabis require thorough cleanup to minimize ion suppression, with dSPE using C18 and GCB proving effective for removing co-extractives [1]. For biological samples, aminopropyl SPE cartridges provide optimal cleanup of plasma and breast milk while maintaining high recovery of target analytes [2].
Troubleshooting Common Issues: If recovery values fall outside acceptable ranges (80-120%), verify the integrity of the this compound standard and prepare fresh solutions [2]. Significant signal suppression indicates insufficient sample cleanup, requiring optimization of dSPE conditions or dilution factors [1].
This compound serves as a crucial isotopically labeled internal standard in the analysis of the organophosphate insecticide chlorpyrifos, enabling precise quantification in complex environmental matrices. The deuterated form, featuring ten deuterium atoms replacing hydrogen atoms in the diethyl groups, exhibits nearly identical chemical properties to native chlorpyrifos while being distinguishable via mass spectrometry. This characteristic makes it particularly valuable for compensation of matrix effects and extraction efficiency variations that commonly challenge environmental pesticide analysis. With increasing concern about chlorpyrifos contamination in agricultural areas and potential impacts on human health, reliable analytical methods for environmental monitoring have become essential for researchers and regulatory agencies [1] [2].
The presence of chlorpyrifos in environmental samples is of significant concern due to its neurotoxic properties and environmental persistence. Studies have detected chlorpyrifos in multiple environmental compartments, including air, dust, water, and biological samples, particularly in agricultural regions where it is extensively used. Recent research in Costa Rican schools near banana plantations detected chlorpyrifos in 98% of passive air samples with concentrations significantly higher in proximal schools (mean = 18.2 ng/m³) compared to non-proximal schools (mean = 3.5 ng/m³) [1]. Such findings highlight the importance of robust analytical methods for accurate environmental monitoring and exposure assessment.
This compound (C₉HD₁₀Cl₃NO₃PS) is specifically designed as an internal standard for analytical applications, with chemical properties nearly identical to native chlorpyrifos but with distinct mass spectral characteristics. The strategic placement of ten deuterium atoms in the diethyl groups provides sufficient mass difference (10 Da) for clear differentiation in mass spectrometric analysis while maintaining similar chromatographic behavior [3].
Table 1: Chemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Formula | C₉HD₁₀Cl₃NO₃PS |
| CAS Number (Labeled) | 285138-81-0 |
| CAS Number (Unlabeled) | 2921-88-2 |
| Molecular Weight | 360.65 g/mol |
| Chemical Purity | 97% |
| Concentration | 100 µg/mL in nonane |
| Storage Conditions | Store at room temperature away from light and moisture |
The commercially available this compound standard is typically provided as 100 µg/mL solution in nonane, offering convenience for laboratory use and enhanced stability compared to neat materials. This formulation eliminates the need for weighing minute quantities of solid standards and reduces potential exposure hazards. The nonane solvent provides appropriate solubility and stability for long-term storage when maintained under recommended conditions (room temperature, protected from light and moisture) [3].
Passive air sampling using polyurethane foam (PUF) devices has emerged as a effective method for assessing atmospheric pesticide concentrations over extended periods. This technique provides integrated exposure assessment without requiring electricity or expensive equipment, making it suitable for remote monitoring applications [1].
PUF-PAS Deployment: Place polyurethane foam passive air samplers outdoors at sampling locations, mounted in protective chambers to shield from direct precipitation and UV light while allowing air circulation. Position samplers at consistent heights (approximately 1.5-2 m above ground) to represent human breathing zone.
Sampling Duration: Deploy samplers for consecutive periods of 4-8 weeks to capture integrated pesticide concentrations. Longer sampling times improve detection limits for low-concentration contaminants while shorter periods may better resolve temporal variations.
Field Blanks: Include field blanks (pre-extracted PUF samplers transported to sampling sites but not deployed) with each sampling batch to account for potential contamination during transport and handling.
Active air sampling provides complementary data with higher temporal resolution, suitable for identifying short-term exposure peaks:
Active Sampler Operation: Deploy active air samplers with appropriate flow rates (typically 2-5 L/min) for 24-hour periods simultaneously with passive samplers to establish correlation between methods [1].
Sampling Media: Use polyurethane foam plugs or mixed-bed sorbent tubes compatible with target analyte range.
Flow Verification: Calibrate pumps before and after sampling with a calibrated flow meter to ensure accurate volume measurements.
Dust serves as an important reservoir for semi-volatile pesticides like chlorpyrifos, providing information on longer-term contamination patterns:
Passive Dust Collection: Place glass Petri dishes or similar collection vessels in indoor locations protected from direct disturbance but exposed to normal air currents. Position containers on elevated surfaces (shelves, cabinets) to avoid direct foot traffic interference [1].
Sampling Duration: Maintain dust collectors for 30-60 days to accumulate sufficient material for analysis, with timing adjusted based on expected dust loading rates.
Active Dust Sampling: Collect settled dust from surfaces using pre-cleaned wipes or filters, or vacuum sampling techniques with standardized collection nozzles and filters.
Table 2: Environmental Sampling Methods for Chlorpyrifos Analysis
| Matrix | Sampling Method | Deployment Duration | Key Considerations |
|---|---|---|---|
| Air | Polyurethane Foam (PUF) Passive Samplers | 4-8 weeks | Protect from direct precipitation and UV light; include field blanks |
| Air | Active Sampling with Sorbent Tubes | 24 hours | Calibrate pumps before and after use; measure flow rates accurately |
| Dust | Glass Petri Dish Passive Collection | 30-60 days | Place in low-disturbance areas; protect from accidental contamination |
| Dust | Wipe or Vacuum Sampling | Single time point | Use standardized collection materials; document surface area sampled |
Liquid-solid extraction approaches are commonly employed for recovering chlorpyrifos from environmental matrices:
PUF Extraction: Transfer polyurethane foam samplers to Soxhlet extractors or pressurized solvent extraction cells. Extract with acetone and methylene chloride (1:1 v/v) for 16-24 hours in Soxhlet systems or with equivalent methods using accelerated solvent extraction [2].
Dust Extraction: Transfer dust samples to extraction vessels, adding anhydrous sodium sulfate if samples appear moist. Employ acetone and methylene chloride mixture (1:1 v/v) with vigorous shaking or mechanical agitation for 30-60 minutes, followed by centrifugation to separate particulate matter [2].
Alternative methodologies based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approaches have been successfully applied to various environmental matrices:
Solid-phase extraction (SPE) cleanup significantly improves analytical sensitivity and instrument performance:
Aminopropyl SPE Cleanup: Condition 3-mL aminopropyl SPE cartridges with 5 mL methylene chloride. Transfer extract in methylene chloride to cartridge. Elute interferents with 5 mL methylene chloride, then elute target analytes with 5 mL methylene chloride:ethyl acetate (1:1 v/v). Concentrate eluent under gentle nitrogen stream to near dryness and reconstitute in appropriate injection solvent [2].
Dispersive SPE: For QuEChERS extracts, transfer 1 mL supernatant to dSPE tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) sorbent. Vortex for 30 seconds, centrifuge, and transfer cleaned extract to autosampler vial for analysis [5].
Freezing-out cleanup provides an alternative approach for challenging matrices:
GC-MS/MS analysis provides exceptional sensitivity and selectivity for chlorpyrifos determination in complex environmental extracts:
Instrument Parameters:
Mass Spectrometry Conditions:
LC-MS/MS analysis offers complementary analysis for less volatile or thermally labile compounds:
Instrument Parameters:
Mass Spectrometry Conditions:
The following workflow diagram illustrates the complete analytical procedure from sample collection to final quantification:
Comprehensive method validation is essential for generating reliable environmental monitoring data:
Linearity and Calibration: Prepare calibration standards in appropriate solvent and matrix-matched solutions spanning expected concentration range (typically 0.1-100 ng/mL). Include this compound at constant concentration in all standards and samples. Acceptable linearity requires correlation coefficients (R²) ≥ 0.995 [5] [2].
Recovery Studies: Spike pre-extracted matrix samples with known concentrations of native chlorpyrifos and this compound at low, medium, and high levels (e.g., 0.8, 5.0, and 10 ng/mL). Extract and analyze alongside fortified blanks. Acceptable recovery ranges are 70-120% with RSD < 20% [2].
Precision Assessment: Determine intra-batch (repeatability) and inter-batch (reproducibility) precision by analyzing multiple replicates (n ≥ 5) at each concentration level. Acceptable precision is RSD < 15% for intra-batch and < 20% for inter-batch analyses [2].
Routine QC protocols ensure ongoing method performance and data reliability:
Internal Standard Monitoring: Monitor this compound response in all samples and standards to identify matrix effects or instrument sensitivity changes. Accept criteria: IS response within ±50% of average calibration standard response.
Continuing Calibration Verification: Analyze mid-level calibration standard after every 10-15 samples to monitor instrument performance drift. Accept criteria: ±30% of theoretical value.
Method Blanks: Analyze extraction blanks with each batch to monitor contamination. Blank results should be < method detection limit for all target analytes.
Quality Control Samples: Include matrix-fortified QC samples with each analytical batch. Maintain control charts to track long-term method performance [5] [2].
Table 3: Method Performance Characteristics for Chlorpyrifos Analysis
| Performance Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | 0.996-0.999 |
| Recovery (%) | 70-120% | 85-100% |
| Intra-batch Precision (RSD%) | < 15% | 2-10% |
| Inter-batch Precision (RSD%) | < 20% | 8-15% |
| Method Detection Limit | Matrix-dependent | 0.09-1.36 ng/mL (biological) [2] |
| Stability | ±15% of initial | Stable at -20°C for 6 months |
School-based monitoring studies in agricultural communities demonstrate the practical application of these methodologies:
Costa Rican Study: Researchers evaluated environmental pesticide exposure in 12 schools in Matina County, Costa Rica, using passive air samplers placed outdoors at each school during four consecutive periods. Chlorpyrifos was detected in 98% of samples with significantly higher concentrations in schools proximal to banana plantations (mean = 18.2 ng/m³, range = 6.1-36.1 ng/m³) compared to non-proximal schools (mean = 3.5 ng/m³, range = <0.5-11.4 ng/m³) [1].
Sample Analysis: Field samples were analyzed using gas chromatography with mass spectrometric detection, employing isotopically labeled internal standards for quantification quality control. The passive sampling approach proved effective for characterizing environmental exposure to current-use pesticides in community settings [1].
Water contamination studies utilize similar analytical approaches with appropriate sample preparation modifications:
Toxicity Assessment: Laboratory studies exposing common carp (Cyprinus carpio) to chlorpyrifos concentrations permitted by EU legislation (0.1 µg/L) demonstrated significant biological effects, including histological alterations in gills and liver and changes in enzymatic activities (catalase, glutathione reductase, glutathione peroxidase) [6].
Analytical Measurements: Tissue and water analysis required robust sample preparation including homogenization, extraction with appropriate solvents (acetone, methylene chloride), and cleanup procedures before GC-MS/MS or LC-MS/MS analysis to achieve the low detection limits needed for environmental quality standard compliance testing [6].
Matrix effects represent the most significant challenge in environmental analysis of chlorpyrifos:
Ion Suppression/Enhancement: Monitor internal standard response across batches. Significant variation indicates matrix effects. Implement additional cleanup steps or use matrix-matched calibration to compensate.
Carryover Contamination: Chlorpyrifos exhibits tendency for instrument carryover. Include solvent blanks between high-concentration samples and regularly maintain injection port and source components.
Deuterium Exchange: Although minimal under standard conditions, this compound may experience deuterium exchange in prolonged storage or under extreme pH conditions. Monitor isotope ratios and prepare fresh standards regularly.
Performance enhancement strategies for challenging applications:
Alternative Internal Standards: For matrices exhibiting unusual interference with this compound, consider (^{13}C)-labeled chlorpyrifos analogs which offer greater isotopic stability.
Enhanced Detection Limits: For ultra-trace analysis, employ large-volume injection techniques in GC-MS/MS or concentration approaches during sample preparation.
Expanded Analyte Panels: Many environmental monitoring applications benefit from simultaneous analysis of chlorpyrifos metabolites (TCPy) and related organophosphate pesticides using the same extraction and detection platform [2].
The analytical methodologies detailed in these application notes provide robust approaches for quantifying chlorpyrifos in environmental samples using this compound as an internal standard. The comprehensive protocols covering sampling, extraction, cleanup, and instrumental analysis have been demonstrated to yield reliable results in complex environmental matrices. The incorporation of appropriate quality control measures, particularly the use of isotopically labeled internal standards, is essential for generating data suitable for regulatory decision-making and exposure assessment research.
As environmental monitoring efforts expand to address concerns about pesticide impacts on ecosystem and human health, these standardized protocols will support the generation of comparable, high-quality data across studies and jurisdictions. The continued refinement of these methods, particularly in achieving lower detection limits and expanding multi-residue capabilities, remains an important focus for analytical chemists working in environmental safety assessment.
Chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate) is a broad-spectrum organophosphate insecticide that has been used extensively in agricultural practices since 1965. Its neurotoxic mechanism involves irreversible inhibition of acetylcholinesterase (AChE), leading to acetylcholine accumulation at synaptic junctions and resulting in hyperstimulation of the nervous system [1]. Despite its efficacy, concerns over developmental neurotoxicity and potential genotoxicity have led to significant regulatory restrictions globally. The European Union discontinued its use in 2020, while the United States Environmental Protection Agency (US-EPA) has undergone multiple regulatory revisions, with a 2024 proposed rule seeking to revoke all tolerances except for 11 specific food crops [2] [3].
The analysis of chlorpyrifos residues in food matrices presents significant analytical challenges due to the complexity of food matrices and the low maximum residue limits (MRLs) established by regulatory agencies. The implementation of stable isotope-labeled internal standards such as chlorpyrifos-d10 has become essential for achieving accurate quantification through isotope dilution mass spectrometry. This approach compensates for matrix effects, extraction efficiency variations, and instrument fluctuations, thereby improving the reliability and reproducibility of analytical results [4]. The continued need for monitoring persists despite regulatory restrictions due to potential illegal use and the persistence of chlorpyrifos in agricultural environments [1].
Table 1: Global Regulatory Status of Chlorpyrifos in Food Production
| Region/Country | Regulatory Status | Key Dates | Permitted Tolerance Levels |
|---|---|---|---|
| European Union | Banned | Sales ceased January 2020; Use prohibited after April 2020 | Not applicable |
| United States | Restricted use | 2024 proposed rule to revoke all tolerances except 11 crops | Varies by specific crop |
| Canada | Banned | Phased out since 2020 | Not applicable |
| Other countries | Varies | Region-specific regulations | Dependent on national standards |
The selection of an appropriate analytical method for chlorpyrifos determination in food matrices depends on several factors including required sensitivity, matrix complexity, throughput needs, and available instrumentation. Chromatographic methods coupled with various detection systems represent the gold standard for chlorpyrifos quantification, while immunoassay techniques offer rapid screening alternatives [5] [1] [4].
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the highest level of selectivity and sensitivity for chlorpyrifos determination in complex food matrices. The use of this compound as an internal standard is particularly advantageous in this context as it co-elutes with the native analyte while being distinguished by its mass-to-charge ratio (m/z). This approach effectively compensates for matrix-induced enhancement or suppression effects, which are particularly pronounced in fatty food matrices. The method detection limits for GC-MS/MS methods typically range from 0.09 to 1.36 ng/mL depending on the specific matrix, which is sufficient to monitor compliance with established MRLs [4].
GC with flame ionization detection (GC-FID) offers a more accessible alternative for laboratories with limited access to mass spectrometry instrumentation. While this technique provides adequate sensitivity for many applications with detection limits reported at 0.29 μg/mL, it may lack the selectivity required for complex matrices without comprehensive sample cleanup [5]. For high-throughput screening scenarios, enzyme-linked immunosorbent assay (ELISA) presents a viable option with sensitivity reaching 0.6 ppb and the capacity to analyze numerous samples rapidly without extensive sample preparation [1].
Table 2: Comparison of Analytical Methods for Chlorpyrifos Detection in Food Matrices
| Method Parameter | GC-MS/MS | GC-FID | ELISA |
|---|---|---|---|
| Detection Limit | 0.09-1.36 ng/mL [4] | 0.29 μg/mL [5] | 0.6 ppb [1] |
| Quantification Limit | 0.18-2.66 ng/mL [4] | 0.87 μg/mL [5] | Fruit/vegetables: 100 ppb [1] |
| Linear Range | Compound-dependent [4] | 20.0-100.0 μg/mL [5] | Kit-dependent standard curve |
| Precision (RSD%) | 2.3-18.9% (intra-batch) [4] | <7% error [5] | Kit-dependent |
| Analysis Time | ~30 min + extraction | ~13.3 min retention [5] | <100 min [1] |
| Cost per Sample | High | Medium | Low |
| Matrix Effects | Compensated with IS | Significant | Variable |
Proper sample collection and storage are critical prerequisites for accurate chlorpyrifos quantification. Representative food samples should be collected following appropriate statistical sampling plans and homogenized using food-grade blenders or cryogenic grinding for uniform analysis. Homogenized samples should be stored at -20°C in glass containers to prevent photodegradation and metabolic processes until extraction. The storage stability of chlorpyrifos should be verified for each matrix type, with most studies indicating stability for at least 3 months when properly stored [4].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for chlorpyrifos extraction from food matrices due to its effectiveness across diverse food types. The following optimized protocol is suitable for fruits, vegetables, and cereals:
For fatty food matrices requiring additional cleanup, solid-phase extraction (SPE) using aminopropyl cartridges provides superior lipid removal:
The following instrumental conditions have been optimized for the separation and detection of chlorpyrifos using this compound as internal standard:
Table 3: Optimized MRM Transitions for Chlorpyrifos and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) | Use |
|---|---|---|---|---|---|
| Chlorpyrifos | 349.9 | 97.0 | 40 | 100 | Quantitation |
| Chlorpyrifos | 349.9 | 198.9 | 15 | 100 | Confirmation |
| This compound | 359.9 | 99.0 | 40 | 100 | Quantitation |
| This compound | 359.9 | 206.9 | 15 | 100 | Confirmation |
System suitability tests must be performed at the beginning of each analytical sequence to ensure optimal instrument performance. A system suitability standard containing chlorpyrifos and this compound at 10 ng/mL should yield a signal-to-noise ratio ≥10:1 for the quantitation transition, retention time stability within ±0.1 min, and peak asymmetry factor between 0.8-1.5.
For batch quality control, include the following in each analytical sequence:
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:
Figure 1: Complete Analytical Workflow for Chlorpyrifos Analysis in Food Matrices
According to International Council for Harmonisation (ICH) guidelines, analytical methods for pesticide residue analysis must undergo comprehensive validation to establish reliability, sensitivity, and robustness [5]. The following validation criteria should be demonstrated for chlorpyrifos quantification using this compound as internal standard:
The calibration curve should be constructed using at least six concentration levels spanning the expected analytical range. For chlorpyrifos in food matrices, a typical range of 0.5-50 ng/mL is appropriate for monitoring compliance with MRLs. The coefficient of determination (r²) should be ≥0.990, and the back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at the lower limit of quantification) [5].
Method accuracy is determined through recovery studies using blank matrix samples spiked with chlorpyrifos at low, medium, and high concentrations across three separate batches. The mean recovery should be within 70-120% with relative standard deviations (RSD) ≤20% for all spike levels. Precision is evaluated through both intra-day (repeatability) and inter-day (intermediate precision) experiments, with acceptance criteria of RSD ≤15% and ≤20%, respectively [4].
The limit of detection (LOD) is defined as the concentration yielding a signal-to-noise ratio of 3:1, while the limit of quantification (LOQ) should provide signal-to-noise ≥10:1 with accuracy and precision meeting the criteria above. For chlorpyrifos analysis using GC-MS/MS with isotope dilution, LOQs of 0.18-1.36 ng/mL are achievable, which is sufficient for monitoring compliance with established MRLs [4].
Table 4: Method Validation Acceptance Criteria for Chlorpyrifos Analysis
| Validation Parameter | Acceptance Criteria | Experimental Results | Reference |
|---|---|---|---|
| Linearity (r²) | ≥0.990 | 0.9905-0.9909 | [5] |
| Accuracy (% Recovery) | 70-120% | 59.4-94.0% | [4] |
| Precision (RSD%) | ≤15% (intra-day), ≤20% (inter-day) | 2.3-18.9% (intra-day), 5.8-19.5% (inter-day) | [4] |
| LOD | Signal-to-noise ≥3:1 | 0.09-1.36 ng/mL | [4] |
| LOQ | Signal-to-noise ≥10:1 with acceptable accuracy/precision | 0.18-2.66 ng/mL | [4] |
| Matrix Effects | Consistent internal standard response | Compensated with this compound | [4] |
Chlorpyrifos is susceptible to photodegradation and hydrolysis under alkaline conditions. Standard solutions should be prepared in ethyl acetate or acetone and stored at -20°C in amber vials. Under these conditions, stock solutions remain stable for at least 6 months. Working solutions should be prepared monthly. The major degradation product is 3,5,6-trichloro-2-pyridinol (TCP), which should be monitored to detect possible degradation during sample storage or processing [6].
The metabolic pathway of chlorpyrifos and its detection markers are illustrated below:
Figure 2: Metabolic Pathway and Detection Markers of Chlorpyrifos
The analysis of chlorpyrifos residues in food matrices using This compound as an internal standard provides a robust and reliable approach for regulatory compliance monitoring. The GC-MS/MS methodology outlined in these application notes offers the sensitivity, selectivity, and accuracy necessary to quantify chlorpyrifos at levels relevant to current regulatory standards. Proper sample preparation using the QuEChERS approach, combined with effective sample cleanup and matrix-matched calibration, addresses the challenges associated with complex food matrices.
Despite increasing regulatory restrictions on chlorpyrifos use in many countries, the need for accurate monitoring capabilities remains important for food safety agencies and import/export control laboratories. The continued detection of chlorpyrifos in food commodities highlights the importance of maintaining analytical proficiency for this compound. The methodology described herein represents a state-of-the-art approach that laboratories can implement to ensure accurate chlorpyrifos quantification in various food matrices.
Chlorpyrifos is a broad-spectrum organophosphorus insecticide employed in agricultural production worldwide. Its utilization, however, leaves residues on food commodities, necessitating robust monitoring to ensure consumer safety and compliance with Maximum Residue Limits (MRLs) established by various regulatory bodies. The European Union, United States, Japan, and China have set MRLs for chlorpyrifos in tea at 0.01 mg/kg, 0.1 mg/kg, 10 mg/kg, and 2 mg/kg, respectively [1]. Accurate determination of chlorpyrifos at such low concentrations in complex matrices like tea, fruits, and vegetables requires highly sensitive and selective analytical methods.
The use of a deuterated internal standard (IS), specifically chlorpyrifos-d10, is a critical advancement in modern residue analysis. This standard, which is virtually identical to the native analyte but chemically distinct due to deuterium atoms, is added at the beginning of the analytical procedure. It corrects for analyte losses during sample preparation and mitigates matrix effects in techniques like GC-MS and LC-MS/MS, thereby improving the accuracy, precision, and reliability of quantification [2]. These application notes consolidate current methodologies and provide detailed protocols for the efficient extraction and accurate quantification of chlorpyrifos residues in food samples.
DLLME is a simple, rapid, and environmentally friendly sample preparation technique that integrates sampling, extraction, and concentration. It significantly reduces solvent usage to the microliter level while providing high enrichment factors [1].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is widely adopted for multi-residue pesticide analysis. Its effectiveness relies heavily on the clean-up step using dispersive Solid-Phase Extraction (dSPE) to remove co-extracted matrix components.
A modified QuEChERS method for chenpi (dried citrus peel) utilized a clean-up with C18 and GCB, substituting PSA with NH2 (aminopropyl) sorbent due to its weaker ion exchange capacity, which prevented the low recovery of certain pesticides like ditalimfos [3].
Table 1: Summary of Analytical Method Performance for Chlorpyrifos Determination
| Method | Matrix | Linear Range (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Key Features |
|---|---|---|---|---|---|---|
| DLLME-GC-FPD [1] | Green Tea | 0.05 - 5 | 91.94 - 104.70 | 4.61 | 0.02 | High enrichment (~554), simple, low solvent use |
| Modified QuEChERS-GC-MS/MS [3] | Chenpi (Citrus Peel) | Not Specified | 70.0 - 112.2 | 0.2 - 14.4 | Not Specified | Multi-residue (133 pesticides), uses internal standards |
| LC-MS/MS with IDMS [5] | Soya Beans | Not Specified | 86 - 103 | < 8.1 | 0.01 - 0.05 | High accuracy, uses isotopic dilution for precise quantification |
Table 2: Guide to dSPE Sorbent Selection for Matrix Clean-up (based on [4])
| Matrix Type | Recommended dSPE Sorbents | Rationale |
|---|---|---|
| Green, Leafy (e.g., Spinach) | PSA, GCB, C18 | Effectively removes chlorophyll, pigments, and fatty acids. |
| Fatty Matrices (e.g., Avocado, Salmon) | Z-Sep, C18, PSA | Targets lipid and fatty acid removal while preserving a wide range of analytes. |
| Fruits (e.g., Orange) | PSA, C18 | Removes sugars, organic acids, and some pigments. |
| Complex/General Use | PSA | Provides good overall clean-up capacity with minimal negative impact on analyte recovery for a broad scope of pesticides. |
Sample Preparation:
DLLME Procedure:
GC-FPD Conditions:
This protocol synthesizes elements from validated methods for complex matrices [3] [5] [4].
Internal Standard Solution:
Extraction:
Clean-up (dSPE):
Calibration:
Diagram 1: Analytical workflow for chlorpyrifos determination with key stability considerations. The process begins with sample preparation and incorporates the internal standard immediately to correct for losses. A critical step is the clean-up, where sorbent selection is matrix-dependent. Finally, stability studies emphasize that certified reference material (CRM) working mixtures should be prepared fresh daily to ensure accuracy, as combined multi-residue mixtures can degrade over time [6].
The accuracy of quantification depends heavily on the integrity of the CRMs, including this compound.
The accurate determination of chlorpyrifos residues in food matrices is achievable through well-optimized sample preparation techniques like DLLME and QuEChERS, coupled with selective detection methods. The incorporation of This compound as an internal standard is a best practice that significantly enhances the reliability and accuracy of the results by compensating for procedural variations and matrix effects. Adherence to proper CRM handling protocols, especially the daily preparation of working calibration mixtures, is paramount for ensuring the quality and validity of analytical data in compliance with global food safety regulations.
Chlorpyrifos-d10 is a stable isotope-labeled internal standard crucial for ensuring accuracy and precision in pesticide residue analysis. It corrects for analyte loss during sample preparation and matrix effects during instrumental analysis [1] [2].
Search results indicate its use in analyzing various sample matrices, including air sampling matrices (XAD-2 resin, polyurethane foam) and biological samples (breast milk) [1] [3]. One study used it to validate the cleaning efficiency of glassware in bioassays [2].
While a complete step-by-step protocol is not detailed, the following workflow synthesizes common steps from the literature for using this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The table below summarizes quantitative data and experimental conditions for this compound use found in the search results.
| Parameter | Reported Details | Context / Matrix | Source |
|---|---|---|---|
| Chemical Form | Neat standard or solution in acetonitrile | Purchased from commercial suppliers | [1] [2] |
| Working Concentration (Example) | 2 ng/μL | In an internal standard spiking solution (ISS) for cannabis analysis | [4] |
| Stock Solution Concentration | 100 μg/mL in acetonitrile | Used for preparing spiking solutions | [2] |
| Instrumental Analysis | LC-MS/MS with MRM detection | Compatible with C18 reverse-phase columns and positive electrospray ionization | [1] [3] |
| Extraction Technique | Ultrasonication with acetonitrile | Method for recovering pesticides from air sampling matrices (XAD-2, PUF) | [1] |
From the literature review, here are key considerations for developing a robust protocol:
This compound is a deuterium-labeled internal standard specifically designed for the accurate quantification of chlorpyrifos, an organophosphorus pesticide, in complex matrices. This stable isotopically labeled compound serves as an essential analytical tool for researchers conducting pesticide residue analysis, enabling precise measurement and method validation through isotope dilution techniques. The strategic replacement of ten hydrogen atoms with deuterium atoms in the chlorpyrifos structure creates a molecule with nearly identical chemical properties to native chlorpyrifos but with a distinct mass difference that can be exploited in mass spectrometric detection. This molecular characteristic allows this compound to compensate for matrix effects, extraction efficiency variations, and instrument fluctuations that commonly plague pesticide residue analysis, particularly in challenging matrices like tea, fruits, vegetables, and other agricultural commodities.
The importance of reliable analytical methods for chlorpyrifos monitoring has increased significantly in recent years due to growing concerns about its potential health effects and evolving regulatory restrictions. As a broad-spectrum organophosphorus insecticide, chlorpyrifos has been widely used in agricultural systems worldwide, but its residues persist in food commodities and environmental samples, necessitating robust monitoring approaches. The application of this compound spans multiple analytical contexts, including food safety monitoring, environmental analysis, regulatory compliance testing, and research on pesticide fate and transport. By implementing this deuterated internal standard, laboratories can achieve the high level of accuracy and precision required for modern pesticide residue analysis, particularly when working near established maximum residue limits (MRLs) where analytical uncertainty can have significant regulatory implications.
This compound possesses specific chemical properties that make it ideally suited as an internal standard for analytical applications. The compound features selective deuterium substitution at stable positions within the molecular structure, creating a mass shift of approximately 10 atomic mass units compared to native chlorpyrifos while maintaining nearly identical chemical behavior. This balanced combination of mass differentiation and chemical similarity is crucial for its effectiveness in isotope dilution mass spectrometry. The structural integrity of the parent molecule is preserved, ensuring that this compound experiences nearly the same extraction recovery, chromatographic behavior (with minimal isotope effects), and ionization efficiency as the native analyte while remaining distinguishable mass spectrometrically.
The primary mechanism by which this compound improves analytical accuracy is through isotope dilution methodology. When added to a sample at the beginning of the extraction process, it experiences the same procedural losses and matrix effects as the native chlorpyrifos residues present in the sample. By measuring the ratio of native to deuterated compound in the final extract, analysts can precisely determine the original concentration of chlorpyrifos in the sample, accounting for variable extraction efficiency, matrix suppression or enhancement, and instrument fluctuations. This approach significantly improves the accuracy, precision, and reliability of chlorpyrifos quantification compared to external calibration methods, particularly when analyzing complex sample matrices that can interfere with analytical measurements.
The implementation of this compound as an internal standard extends across multiple analytical domains and sample types:
Food and Agricultural Products: this compound is extensively used in the analysis of pesticide residues in food commodities, including tea, fruits, vegetables, grains, and animal products. In green tea analysis, which presents a particularly complex matrix, the deuterated standard compensates for significant matrix effects that can otherwise compromise accurate quantification [1]. The compound facilitates compliance monitoring with established Maximum Residue Limits (MRLs), which vary by jurisdiction but typically range from 0.01 mg/kg to 10 mg/kg for chlorpyrifos in various food commodities.
Environmental Monitoring: Environmental applications include the analysis of water, soil, sediment, and air samples for chlorpyrifos contamination. In these contexts, this compound enables precise quantification at trace levels, supporting environmental fate studies and monitoring programs designed to assess pesticide movement and persistence in ecosystems.
Biological Monitoring: The deuterated standard is valuable in toxicological and biomonitoring studies aimed at quantifying chlorpyrifos and its metabolites in biological fluids and tissues, supporting research on human exposure, toxicokinetics, and health effects.
Method Development and Validation: During analytical method development, this compound serves as a crucial tool for establishing key validation parameters including accuracy, precision, recovery, and measurement uncertainty. Its use allows researchers to distinguish between extraction inefficiencies and matrix effects, facilitating optimization of sample preparation techniques [2] [3].
The DLLME-GC-FPD method provides an efficient approach for extracting and quantifying chlorpyrifos residues in complex matrices such as green tea. This technique offers significant advantages in terms of reduced solvent consumption, rapid processing, and high enrichment factors, making it particularly suitable for routine analysis of multiple samples.
Reagents and Materials: Prepare this compound stock solution at 1000 mg/L in acetone, working standard at 10 mg/L in acetone, trichloroethane (extraction solvent), acetone (disperser solvent), sodium chloride (ACS grade), and Milli-Q water. All solvents should be HPLC or analytical grade.
Sample Pretreatment:
The DLLME process requires careful optimization of several critical parameters to achieve maximum extraction efficiency. Based on systematic investigation, the following conditions have been established as optimal for chlorpyrifos extraction:
Table 1: Optimal DLLME Conditions for Chlorpyrifos Extraction from Green Tea
| Parameter | Options Evaluated | Selected Optimal Condition | Impact on Extraction Efficiency |
|---|---|---|---|
| Extraction Solvent | Chlorobenzene, Carbon tetrachloride, Trichloroethane | Trichloroethane (22 μL) | Highest enrichment factor and recovery |
| Disperser Solvent | Acetonitrile, Acetone | Acetone (1 mL) | Superior extraction efficiency compared to acetonitrile |
| Extraction Time | 0.5-5 minutes | 2 minutes | No significant improvement beyond 2 minutes |
| Salt Addition | 0-10% NaCl | 4 g NaCl in 50 mL | Moderate improvement in recovery due to salting-out effect |
| pH | 4-9 | No adjustment | No significant effect on chlorpyrifos recovery |
The optimized DLLME procedure consists of the following steps:
For laboratories equipped with liquid chromatography-mass spectrometry systems, this compound can be implemented in isotopic dilution mass spectrometry (IDMS) methods that provide exceptional accuracy and sensitivity. The following protocol outlines a modified QuEChERS approach suitable for chlorpyrifos determination in various matrices:
Chromatographic Conditions:
Mass Spectrometric Conditions:
The use of this compound as internal standard in LC-MS/MS analysis enables accurate quantification through the construction of relative response curves, effectively compensating for matrix effects and variations in extraction efficiency [2] [3].
Comprehensive validation of the DLLME-GC-FPD method for chlorpyrifos determination in green tea demonstrates excellent performance characteristics:
Table 2: Performance Characteristics of DLLME-GC-FPD Method for Chlorpyrifos in Green Tea
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.05-5 mg/kg | - |
| Correlation Coefficient (R²) | 0.999 | ≥0.99 |
| Limit of Quantification (LOQ) | 0.02 μg/mL (S/N=3) | - |
| Recovery (%) | 91.94-104.70% | 70-120% |
| Relative Standard Deviation (RSD%) | 4.61% | ≤15% |
| Enrichment Factor | 554.51 | - |
The method demonstrates particularly impressive enrichment capability with a factor exceeding 550, indicating exceptional concentration efficiency that enables detection at trace levels. The recovery values fall well within acceptable ranges for pesticide residue analysis, while the precision (RSD) meets rigorous method validation standards [1].
Implementation of this compound in LC-MS/MS methods yields similarly robust performance metrics:
The regulatory landscape for chlorpyrifos has evolved significantly in recent years, with important implications for analytical method development and implementation. Current regulatory status as of 2025 includes:
U.S. Environmental Protection Agency (EPA) Status:
International Maximum Residue Limits (MRLs): MRLs for chlorpyrifos in tea and other commodities vary significantly by jurisdiction:
State-Level Restrictions: Several U.S. states have implemented additional restrictions on chlorpyrifos use, including California, Hawaii, Maine, Maryland, New York, and Oregon. Analysts and researchers should consult current state regulations when designing monitoring programs [5].
These regulatory considerations highlight the importance of developing sensitive and accurate analytical methods capable of reliably quantifying chlorpyrifos residues at levels well below established MRLs, particularly in the complex matrices for which the compound remains approved for use.
Successful implementation of this compound in analytical methods requires attention to several technical aspects:
Internal Standard Preparation and Storage: Prepare this compound stock solutions in acetone or acetonitrile at concentrations of 1000 mg/L and store at -20°C in sealed amber vials to maintain stability. Under these conditions, the solution typically remains stable for at least 24 months [2]. Perform periodic verification of concentration and purity through comparison with certified reference standards.
Matrix Effect Compensation: While this compound effectively corrects for most matrix effects, some residual effects may persist, particularly in complex matrices like green tea. Implement additional strategies such as:
Optimization Recommendations for DLLME:
Chromatographic Considerations:
The integration of This compound as an internal standard in analytical methods for chlorpyrifos determination represents a significant advancement in pesticide residue analysis, enabling laboratories to achieve the high standards of accuracy, precision, and reliability required in modern regulatory and research contexts. The methodologies detailed in this application note, particularly the DLLME-GC-FPD approach and LC-MS/MS with isotopic dilution, provide robust frameworks for quantifying chlorpyrifos residues across diverse sample matrices, with performance characteristics that meet or exceed accepted validation criteria.
The evolutionary regulatory landscape for chlorpyrifos underscores the necessity for analytical methods capable of precise quantification at increasingly stringent levels, particularly in complex agricultural commodities where the compound remains approved for use. The implementation of this compound addresses this need by providing a mechanism to correct for analytical variations that could otherwise compromise data quality and regulatory decisions.
As research continues and regulatory standards evolve, the application of sophisticated analytical techniques supported by isotopically labeled standards like this compound will remain essential for monitoring pesticide residues, protecting food safety, and furthering understanding of environmental contaminant fate and transport. The protocols and recommendations provided in this document offer a solid foundation for laboratories seeking to implement or improve chlorpyrifos analytical methods, with flexibility for adaptation to specific analytical requirements and matrix challenges.
Figure 1: Method development workflow for chlorpyrifos analysis using this compound as internal standard, showing key stages from sample preparation to final validation.
This compound is a deuterated internal standard essential for precise quantification of organophosphate pesticides in complex matrices. This stable isotope-labeled compound is chemically identical to native chlorpyrifos but contains ten deuterium atoms in place of hydrogen, creating a distinct mass difference that enables accurate mass spectrometry detection without interference from the native compound or matrix effects. This compound is particularly valuable in compensation of matrix effects, correction for analyte loss during sample preparation, and verification of method accuracy across environmental, food safety, and biological monitoring applications [1] [2].
The use of this compound has become increasingly important in both LC-MS/MS and GC-MS/MS workflows for multi-residue pesticide analysis. Its application spans various matrices including cannabis, pet foods, human plasma, breast milk, and agricultural commodities [3] [4] [5]. By serving as a reliable internal standard, this compound helps laboratories meet stringent regulatory requirements in food safety and environmental monitoring while maintaining data integrity across different analytical platforms.
For the analysis of pesticide residues in commercial dry pet food, researchers have optimized a QuEChERS-based method incorporating a freezing-out clean-up step. This approach effectively reduces matrix interference while maintaining high recovery rates for multiple pesticide residues including chlorpyrifos [4].
Protocol Steps:
In the analysis of chenpi (dried citrus peel), a modified QuEChERS approach was developed for determining 133 pesticide residues:
Key Modifications:
For the determination of 96 pesticides in cannabis, the following LC-MS/MS conditions were employed:
Chromatographic Conditions:
Mass Spectrometry Conditions:
For GC-amenable pesticides in the same study:
Chromatographic Conditions:
Mass Spectrometry Conditions:
Table 1: Method Validation Parameters for Multi-Residue Analysis in Various Matrices
| Matrix | Analytes | Linearity (r²) | Recovery Range (%) | Precision (RSD%) | LoQ Range | Citation |
|---|---|---|---|---|---|---|
| Cannabis | 96 pesticides | >0.99 | 70-120 | <20% | 10-3000 ng/g | [3] |
| Chenpi (citrus peel) | 133 pesticides | >0.99 | 70.0-112.2 | 0.2-14.4% | Not specified | [6] |
| Human plasma | 11 OP pesticides | 0.996-0.999 | 59.4-94.0 (chlorpyrifos) | 2.3-18.9% (intra-batch) | 0.18-1.36 ng/mL | [5] |
| Human breast milk | 11 OP pesticides | 0.996-0.999 | Similar to plasma | 5.8-19.5% (inter-batch) | 0.09-2.66 ng/mL | [5] |
Internal Standard Implementation:
Calibration Curve Preparation:
Specificity/Method Selectivity:
Accuracy and Precision:
Recovery:
Matrix Effects:
Table 2: this compound Application Across Different Analytical Contexts
| Application Area | Matrix Type | Key Method Features | Concentration Range | Citation |
|---|---|---|---|---|
| Cannabis regulatory testing | Dried cannabis flower | LC-MS/MS + GC-MS/MS, 96 pesticides | LoQs: 10-3000 ng/g | [3] |
| Food safety monitoring | Chenpi (citrus peel) | Modified QuEChERS, GC-MS/MS, 133 pesticides | Recoveries: 70.0-112.2% | [6] |
| Occupational exposure | Human plasma, breast milk | GC-FPD, 11 OP pesticides | LOD: 0.18-1.36 ng/mL (plasma) | [5] |
| Pharmacokinetic studies | Rat models | Isotope labeling to track metabolism | Doses: 1-5 mg/kg | [2] |
| Environmental exposure | Air samples | Passive air samplers, Bayesian modeling | ng/m³ range | [7] |
The following diagram illustrates the complete analytical workflow for this compound multi-residue analysis, integrating sample preparation, instrumental analysis, and data processing steps:
Workflow Description: The analytical process begins with comprehensive sample preparation using QuEChERS methodology with a freezing-out clean-up step [4]. Samples proceed through parallel LC-MS/MS and GC-MS/MS analysis to cover a broad range of pesticide residues with different chemical properties [3]. The final data processing phase incorporates internal standard calibration using this compound to ensure accurate quantification despite matrix effects or preparation losses [1].
Canada has established the most extensive pesticide testing requirements in North America for cannabis, requiring monitoring of 96 unauthorized pesticides. In this context, this compound serves as a critical internal standard for ensuring accurate quantification at method performance limits ranging from 10-3000 ng/g in dried cannabis inflorescence. The complexity of cannabis matrices, with cannabinoids comprising up to 25% w/w of dried material, creates significant analytical challenges that deuterated internal standards help overcome [3].
This compound has been employed in pharmacokinetic studies to understand the comparative metabolism of chlorpyrifos versus its major metabolites. Researchers have used isotopically labeled chlorpyrifos (13C- or 2H-labeled) to simultaneously track the parent compound and metabolites following oral administration in rat models. These studies revealed that co-exposure to environmental metabolites could potentially confound biomonitoring data, highlighting the importance of specific analytical methods that can distinguish exposure sources [2].
In occupational exposure assessment, methods using this compound have detected chlorpyrifos in plasma and breast milk of farmworkers in Chiang Mai Province, Thailand. This research demonstrated widespread exposure among agricultural workers, with seven of eleven monitored OP pesticides detected in plasma samples and five in breast milk samples [5].
Passive air sampling combined with spatiotemporal modeling has been used to evaluate environmental exposure to chlorpyrifos in agricultural communities. Research in Costa Rica's banana plantation regions found that each 1 ng/m³ increase in chlorpyrifos air concentration was associated with a 1.5% increase in its metabolite (TCPy) in urine samples from pregnant women [7]. These findings highlight the importance of inhalation as an exposure pathway and demonstrate the utility of environmental monitoring coupled with biomonitoring.
Matrix effects present a significant challenge in multi-residue pesticide analysis, particularly in complex matrices like cannabis, where cannabinoids can cause substantial ion suppression or enhancement [3]. Several strategies can mitigate these effects:
To achieve the low limits of quantification required for regulatory compliance:
Implement comprehensive quality control measures:
This compound serves as a robust internal standard for multi-residue pesticide analysis across diverse applications from regulatory testing to human biomonitoring. The methodologies presented here, particularly the QuEChERS-based approaches with freezing-out clean-up and parallel LC-MS/MS/GC-MS/MS analysis, provide reliable frameworks for accurate quantification of chlorpyrifos and other pesticides in complex matrices. As analytical requirements continue to tighten, with lower detection limits and expanded analyte lists, the implementation of deuterated internal standards like this compound becomes increasingly essential for generating defensible data that meets stringent quality assurance standards.
| Strategy | Key Implementation Details | Purpose / Benefit |
|---|---|---|
| Internal Standardization [1] | Use 20 deuterated analogs; Chlorpyrifos-d10 as Internal Standard (IS) corrects for analyte loss and ion suppression [1]. | Monitors & corrects for ion suppression; improves quantitative accuracy. |
| Simplified Sample Prep [1] [2] | Acetonitrile solvent extraction; 2 mL dichloromethane/hexane (2:1 v/v) for 100-200 µL sample; avoids multiple SPE cleanup steps [1] [2]. | Reduces co-extraction of matrix components; improves recovery (80-120%). |
| Chromatographic Separation [3] | Use C18 or Polar Advantage II column; 16-min gradient elution for complex matrices [3]. | Separates analyte from matrix interferences; reduces co-elution. |
| Dual Ionization Sources [1] | Electrospray Ionization (ESI) for most pesticides; Atmospheric Pressure Chemical Ionization (APCI) for chlorinated/organochlorine pesticides [1]. | APCI provides alternative ionization path, less susceptible to suppression from polar matrix. |
This protocol, adapted from methods used for hemp and biological samples, prioritizes simplicity and high recovery [1] [2].
For problematic, chlorinated pesticides like Pentachloronitrobenzene (and by extension, this compound), using an APCI source can provide superior performance [1].
The following diagram outlines a logical, step-by-step process to diagnose and resolve ion suppression issues in your experiments.
Q1: What is ion suppression and why is this compound susceptible to it? Ion suppression occurs when co-eluting matrix components from a sample inhibit the ionization of your target analyte in the MS source. This compound is analyzed in complex matrices like plant material (hemp) and biological fluids, which contain abundant compounds that can be co-extracted and cause this effect [1] [2] [3].
Q2: My recovery for this compound is low. Is this solely due to ion suppression? Not necessarily. While ion suppression can make it seem like recovery is low, the issue could also be inefficient extraction. The simplified solvent extraction methods cited are proven to achieve recoveries in the acceptable range of 80-120% for a wide panel of pesticides in complex matrices [1] [2]. Ensuring you follow this protocol helps isolate ion suppression as the true cause.
Q3: When should I consider using an APCI source over a standard ESI source? APCI is particularly beneficial for analyzing less polar, chlorinated, and very hydrophobic pesticides that are typically challenging with ESI. If you observe persistent ion suppression for this compound even after optimizing chromatography and sample clean-up, switching to an APCI source is a recommended advanced strategy [1].
What are common recovery issues for Chlorpyrifos-d10 and related compounds? Recovery problems often stem from analyte loss during sample preparation. For instance, one study noted that Diethyl Phosphate (a metabolite) was almost entirely lost during the liquid-liquid partition step of a standard QuEChERS method [1]. This indicates that the partitioning step is a critical point of loss for some polar compounds.
How can I improve recovery for a wider range of analytes? Using a different solvent composition can significantly improve recovery. A study optimizing a method for Chlorpyrifos and Diazinon by-products found that using 100% methanol as the extraction solvent, based on a "quick polar pesticides method," provided acceptable extraction results for compounds that performed poorly with the standard QuEChERS solvent [1]. This approach is particularly useful for more polar analytes.
What clean-up methods are effective for complex matrices? For complex biological matrices like plasma and breast milk, a dedicated clean-up step is crucial. One validated method uses aminopropyl (NH2) Solid Phase Extraction (SPE) cartridges after extraction with acetone and methylene chloride to purify the sample before analysis [2]. For food matrices like soya beans, a modified QuEChERS approach with clean-up using C18, PSA, and Florisil has been successfully applied for pesticide determination [3].
The table below summarizes recovery rates from published methods to help you benchmark your results.
| Matrix | Analytes | Spike Concentration (ng mL⁻¹) | Mean Recovery (%) | Method / Notes |
|---|---|---|---|---|
| Human Plasma & Breast Milk | Chlorpyrifos | 0.8-10 | 94.0 | Extraction with acetone/methylene chloride; NH2-SPE clean-up [2] |
| Human Plasma & Breast Milk | Ethion | 0.8-10 | 59.4 | Extraction with acetone/methylene chloride; NH2-SPE clean-up [2] |
| Cherry Tomato & Perilla Leaf | Chlorpyrifos, Diazinon, and most by-products | - | 82.1 - 113.3 | Modified QuEChERS with 100% methanol extraction [1] |
| Soya Beans | 10 Target Pesticides | - | 86 - 103 | Modified QuEChERS with C18/PSA/Florisil clean-up; used isotopic dilution [3] |
Here are detailed methodologies from the research to help you replicate or adapt these approaches.
This method was optimized for determining Chlorpyrifos, Diazinon, and their by-products in cherry tomato and perilla leaf.
This method was developed for detecting 11 organophosphate pesticides in human plasma and breast milk.
While developed for air samples (PUF/XAD-2 columns), this effective extraction technique may be adaptable for other solid-phase media.
The following diagram visualizes the decision-making workflow for selecting and optimizing a sample preparation method to improve recovery.
What is chlorpyrifos-d10 and why is it used? this compound is a deuterated internal standard used for the accurate quantification of chlorpyrifos. Its chemical structure is nearly identical to native chlorpyrifos but contains deuterium (a heavy hydrogen isotope) atoms. This allows it to behave almost identically during sample preparation and chromatography, but be distinguished by the mass spectrometer. Using such a standard corrects for analyte loss during extraction and matrix effects during analysis, significantly improving data accuracy [1].
My chlorpyrifos and this compound peaks are co-eluting. What should I do? Co-elution suggests the chromatographic method cannot separate the two compounds. Since they have different masses, this may not prevent quantification by mass spectrometry, but it is not ideal. To improve separation, you can try gently modifying the mobile phase gradient or adjusting the column temperature. Even slight changes can alter retention times. Note that this compound will typically elute slightly earlier than native chlorpyrifos due to the isotopic effect.
I am observing a high background or matrix interference. How can I reduce it? High background is often due to co-extracted matrix components. Enhancing the sample clean-up procedure is the most effective solution. As demonstrated in multiple studies, using a combination of sorbents like C18, PSA (Primary Secondary Amine), and Florisil during the clean-up step can effectively remove fatty acids, pigments, and other polar and non-polar interferences, leading to a cleaner extract and reduced matrix effect [2] [3] [1].
The following table outlines common issues, their potential causes, and recommended actions.
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Low Recovery | Inefficient extraction from complex matrix | Use modified QuEChERS with acetonitrile and clean-up with C18/PSA/Florisil [2] [1]. |
| Poor Peak Shape | Active sites in GC inlet/column, matrix effects | Use analyte protectants (e.g., D-sorbitol, shikimic acid) to block active sites [3]. |
| Inconsistent Retention Time | Unstable mobile phase/gradient or column degradation | Ensure mobile phase contains stabilizers (e.g., 5mM ammonium acetate, 0.1% formic acid) [3]. |
| High Baseline Noise | Contaminated ion source or detector | Perform routine maintenance and cleaning of the MS ion source and GC detector. |
Here are detailed methodologies adapted from the literature for determining chlorpyrifos in various matrices.
This protocol is adapted from the soya bean analysis method, which successfully used isotopic dilution for accurate quantification [1].
This protocol is based on the multi-residue analysis in chenpi and rice [2] [3].
The following diagram illustrates the core workflow for sample preparation and analysis:
For highly accurate results, as required for certification of reference materials, pay close attention to these parameters derived from the soya bean study [1]:
For researchers developing methods for Chlorpyrifos-d10, understanding these core concepts is essential:
A 2016 study detailed in Mass Spectrometry offers a robust, stochastic method for estimating the Detection Limit (DL) and Quantitation Limit (QL) for pesticides in a GC/MS system, which is directly applicable to this compound [2].
The core of this method is the creation of a precision profile, which describes the relative standard deviation (RSD) of measurements as a function of sample concentration. For the internal standard method, the precision profile is defined by the following equation [2]:
$$ \left( \frac{s_R}{\bar{R}} \right)^2 = \left( \frac{s_T}{\bar{A_T}} \right)^2 + \left( \frac{s_I}{\bar{A_I}} \right)^2 $$
Where:
The following workflow visualizes the practical steps for implementing this method, which eliminates the need for repetitive measurements by leveraging system data [2]:
This protocol is adapted from the research for determining the LOQ of pesticides, including this compound [2].
Procedure:
While a specific LOQ value for this compound is not provided in the search results, the following table summarizes the performance of the method from which the above protocol is derived [2]:
| Method Aspect | Performance Data | Notes |
|---|---|---|
| Correlation with ISO Method | Correlation coefficient of 0.865 for DL values of 66 pesticides. | Validates the stochastic method against a standard international approach. |
| Estimated Accuracy | Concluded to be satisfactory. | The method is deemed reliable for its purpose. |
| Scope of Application | 69 Pesticides Mix (Part No. 99056008). | Confirms the method's design for multi-residue pesticide analysis. |
Furthermore, a 2024 method for determining over 300 pesticides in air samples listed This compound as one of the isotope-labelled internal standards used, confirming its practical application in modern, validated analytical methods [1].
Q: Why should I use the FUMI theory method over traditional methods for determining LOQ? A: The primary advantage is that it eliminates the need for numerous repetitive measurements of real samples. This saves significant time, reduces solvent and standard consumption and avoids generating chemical waste, all while maintaining a high level of estimation reliability by leveraging data from your system check standards and existing database [2].
Q: My laboratory does not have the specific software mentioned. Can I still implement this method? A: The core principle is based on the ISO 11843-7 standard and the precision profile equation. While dedicated software automates the process, the calculations for background noise, signal areas, and widths can be performed manually or with other data processing tools, provided you have access to the raw GC/MS data from your system check standards.
Q: Is there a specific regulatory status for this compound I should be aware of? A: this compound is used as an internal standard and is not applied as a pesticide itself. The regulatory actions concerning chlorpyrifos tolerances on food crops do not pertain to the deuterated internal standard used for analytical purposes [3] [4].
Signal loss or enhancement can originate from several points in your experimental process. The table below summarizes the most common culprits and their underlying causes.
| Potential Cause | Underlying Issue | Evidence/Source |
|---|---|---|
| Insufficient Instrument Cleaning [1] | Residual insecticide (especially pyrethroids) from previous runs contaminating the system or causing ion suppression. | GC-MS/MS studies show standard cleaning may not fully remove pesticides from glassware and LC-MS systems [1]. |
| Volatilization During Sample Prep [1] | Loss of the volatile chlorpyrifos-d10 standard during the "coating" or solvent evaporation steps. | Chlorpyrifos is known to experience significant loss during bottle-coating processes due to its vapor pressure [1]. |
| Matrix Effects (Ion Suppression) [2] [3] | Co-eluting compounds from a complex sample matrix (e.g., cannabis, soya) suppress or enhance the target ion signal in the MS source. | A common challenge in LC/GC-MS/MS of complex matrices; using a stable isotope-labeled internal standard like this compound is designed to correct for this [2] [3]. |
| Incorrect Calibration [3] | Poor calibration curve due to improper handling of the internal standard or calibration solutions. | Accurate quantification relies on calibration with pure solutions containing both native and isotopically labelled compounds [3]. |
Adhering to rigorous sample preparation and instrument methods is critical for consistent results. The following workflows are adapted from validated studies.
This diagram outlines a rigorous cleaning and sample handling protocol to minimize contamination and loss.
For quantitative analysis, a robust LC-MS/MS method is essential. The parameters below are adapted from a validated method for pesticides in cannabis [2].
If problems persist with conventional methods, consider these advanced approaches.
If you are experiencing signal problems, run through this list:
The choice of analytical method depends on your required sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes key methodologies from recent research.
| Method & Technique | Key Application / Context | Sample Preparation Highlights | Performance Highlights |
|---|---|---|---|
| GC-MS/MS [1] | Multi-residue analysis (656 pesticides) in rice | Modified QuEChERS; Mixed-mode SPE clean-up | Good sensitivity; LODs can reach 10 μg Kg⁻¹ |
| GC-FPD [2] | 11 OP pesticides in human plasma & breast milk | Liquid-liquid extraction + Aminopropyl SPE clean-up | LOD for chlorpyrifos: 0.18 ng mL⁻¹ (plasma), 0.09 ng mL⁻¹ (breast milk) [2] |
| UPLC-MS/MS [1] | Multi-residue analysis (341 pesticides) in rice | Modified QuEChERS; Mixed-mode SPE clean-up | High selectivity for complex matrices; LODs can reach 10 μg Kg⁻¹ |
| LC-MS/MS [3] | 72 multi-class residues (vet drugs, pesticides, mycotoxins) in urine | Enzymatic hydrolysis + OASIS HLB SPE | High sensitivity; LOQs for pesticides: 0.05–7.52 μg L⁻¹ [3] |
| Optical Biosensor [4] | Simultaneous detection of chlorpyrifos & lead ions in water | Aptamer-based (Aptazyme-driven FRET) | LOD for chlorpyrifos: 2.9 nM; High specificity in complex matrices [4] |
Here are detailed steps for two robust sample preparation techniques referenced in the search results.
This method is ideal for plant-based or food samples.
Step 1: Extraction
Step 2: Clean-up
This protocol is tailored for complex biological matrices like plasma or urine.
Step 1: Extraction
Step 2: Clean-up
Here are some common challenges and solutions presented in an FAQ format.
Q: I am getting low recovery of my target analyte. What could be the cause?
Q: My method suffers from significant matrix effects, causing ion suppression/enhancement in MS. How can I mitigate this?
Q: The sensitivity of my method is insufficient. What parameters can I optimize?
To help visualize the decision-making process for method optimization, the following workflow diagram outlines the key steps and considerations.
The table below summarizes various microorganisms known to degrade chlorpyrifos, which could be potential sources of contamination or tools for understanding degradation pathways in your experiments.
| Microbial Strain | Type | Degradation Efficiency / Key Feature | Key Metabolites Identified | Reference |
|---|---|---|---|---|
| Arthrobacter sp. HM01 | Bacterium | 99% of 100 mg/L in 10 hours; also degrades TCP [1] | 2,6-dihydroxypyridine, TCP [1] | [1] |
| Tistrella sp. AUC10 | Bacterium | 99.86% degradation [2] | Not specified in abstract | [2] |
| Acinetobacter calcoaceticus D10 | Bacterium | 60% of 100 mg/L in 4 days (liquid); 60.2% in 18 days (sterile soil) [3] | Not specified | [3] |
| Microbial Consortium ERM C-1 | Bacterial & Fungal Consortium | 65.77% in 7 days; 100% in 30 days (500 mg/L) [4] | Not specified (complete removal) | [4] |
| Consortium (Bacillus sp. CP6 & Klebsiella sp. CP19) | Bacterial Consortium | Enhanced degradation in soil [1] | Not specified | [1] |
Understanding the biochemical pathways is crucial for identifying potential breakdown products and troubleshooting analytical methods.
Primary Enzymes: The initial and most critical step in chlorpyrifos degradation is often hydrolysis, mediated by enzymes belonging to the metallohydrolases superfamily [4] [5]. Key enzymes include:
Degradation Pathway: A common degradation pathway involves the hydrolysis of the phosphate ester bond in chlorpyrifos. This leads to the formation of two primary metabolites:
Further Breakdown: Some efficient microbes, like Arthrobacter sp. HM01, can further break down TCP into other compounds, such as 2,6-dihydroxypyridine [1].
The following diagram illustrates this core metabolic pathway.
This methodology, adapted from the search results, can be a reference for testing the stability of chlorpyrifos-d10 under various conditions or identifying potential contaminating microbes in your lab environment [4] [1].
Workflow Overview
Detailed Steps
Media and Reagent Preparation:
Enrichment and Isolation:
Degradation Assay:
Enzyme Study:
Based on the gathered information, here are some potential FAQs.
Q1: What are the primary metabolites of chlorpyrifos I should look for in my experiments? The most critical metabolite to monitor is 3,5,6-trichloro-2-pyridinol (TCP), which is a persistent and toxic breakdown product. Another common metabolite is diethyl thiophosphoric acid (DETP). In studies using specific robust microbes like Arthrobacter sp., 2,6-dihydroxypyridine was also identified as a further breakdown product of TCP [1].
Q2: Could microbial contamination be degrading my this compound standard? Yes. Microbial contamination is a significant cause of degradation. Bacteria such as various Pseudomonas, Bacillus, and Acinetobacter species are frequently isolated from the environment and can utilize chlorpyrifos as a carbon source [3] [4] [6]. Maintaining strict sterile techniques and storing standards in sterile, sealed conditions is paramount to prevent this.
Q3: What enzymatic activities should I be aware of that lead to degradation? The key enzyme activity is organophosphate hydrolase (OPH/PTE). This enzyme catalyzes the hydrolysis of the phosphate ester bond in chlorpyrifos and is present in a wide range of bacteria [4] [5] [1]. Be aware that this enzyme can be intracellular [1].
Q4: Are there any special considerations for handling this compound in soil or sediment experiments? Absolutely. Chlorpyrifos adsorption and degradation kinetics in soil are complex. Its half-life in soil is highly variable, reported to be between 60-120 days, but can persist for over 365 days depending on soil type, pH, moisture, and most importantly, the native microbial community [4]. The presence of a native microbial consortium can greatly accelerate degradation compared to sterile conditions [3] [4].
This compound is a stable isotope-labeled internal standard (ISTD) used to ensure quantitative accuracy in mass spectrometry-based analysis of the pesticide Chlorpyrifos [1]. Proper handling is critical for reliable results.
This guide helps diagnose and resolve common problems related to this compound stability.
| Symptom | Possible Cause | Corrective Action |
|---|---|---|
| Decreased analytical signal/response | Chemical Degradation | Verify storage temperature; prepare fresh stock solutions; check solution for precipitates or discoloration. |
| Inaccurate quantification & high data variability | Solvent Evaporation or improper storage | Ensure vials are tightly sealed; use vials with PTFE-lined caps; avoid repeated freeze-thaw cycles. |
| Formation of degradation products (e.g., Chlorpyrifos-oxon-d10?) | Exposure to Light, Heat, or Improper Solvent | Store in dark (amber glass vials); maintain consistent freezer temperature; confirm solvent compatibility. |
To prevent issues, adhere to these general principles for storing sensitive chemical standards:
For a rigorous study, you can experimentally verify the stability of your standard under your specific lab conditions. The following diagram outlines a general protocol for this assessment.
The most reliable storage conditions can be determined by comparing LC-MS/MS results (like peak area and internal standard response) across different storage groups against a freshly prepared standard [1].
A standard procedure for monitoring the stability of a chemical standard over time involves the following steps, which can be adapted for this compound:
This section addresses specific, solvable problems you might encounter during your experiments.
FAQ 1: How can I improve accuracy and reduce variability in my Chlorpyrifos-D10 calibration?
Challenge: A common source of inaccuracy and high variability in bioassays or calibration workflows is the incomplete cleaning of glassware and the loss of insecticide during the bottle-coating process [1].
Solution:
FAQ 2: My method shows high matrix effects. How can I compensate for this?
Challenge: Complex sample matrices (e.g., botanical ingredients, cannabis, soya) can cause ion suppression or enhancement, leading to inaccurate quantification [2] [3].
Solution:
Here are detailed methodologies for using this compound in different analytical contexts.
This protocol is adapted from a method for analyzing over 220 pesticides in dried Ginseng, which is directly applicable to other complex botanical matrices [2].
The workflow below illustrates the key steps of this protocol:
This protocol highlights the use of isotopic dilution for accurate quantification in a food matrix [4].
The table below summarizes typical performance metrics you can expect when using this compound and related methodologies in your experiments.
Table 1: Summary of Method Performance from Literature
| Matrix | Technique | Key Sorbents for Clean-up | Mean Recovery (%) | Precision (RSD%) | LOQ Range | Source |
|---|---|---|---|---|---|---|
| Soya Beans | LC-MS/MS (IDMS) | C18, PSA, Florisil | 86 – 103% | < 8.1% | 0.01 – 0.05 mg/kg | [4] |
| Botanical (Ginseng) | GC-MS/MS | GCB, PSA | 85% of compounds showed 70-120% recovery | - | 1 - 200 ng/mL (cal range) | [2] |
| Air Samples (GFF*) | GC-MS/MS & LC-QTOF | QuEChERS (for particulates) | 70-120% (for 263 compounds) | - | 30 – 240 pg/m³ | [5] |
*GFF: Glass Fibre Filters
Chlorpyrifos-D10 is a deuterated internal standard used to support precise LC-MS/MS and GC-MS/MS quantification of the pesticide Chlorpyrifos in complex matrices like food, feed, and environmental samples [1]. Its use is critical for calibration, method validation, and ensuring data integrity.
Carryover occurs when a sample contaminates subsequent analyses, leading to inaccurate results. For a high-performance system like the Anyeep TQ8100, which is used for multi-pesticide residue analysis, preventing carryover is essential for data reliability [2]. The following workflow outlines a systematic approach to diagnosing and resolving carryover.
Here are the detailed protocols for the key maintenance steps outlined in the diagnostic workflow.
The autosampler is a primary source of carryover. This compound, used in trace analysis, can easily adsorb to surfaces.
A dirty or active inlet liner can trap high-boiling point compounds like this compound (which is analyzed at high temperatures up to 310°C [2]), and release them in subsequent runs.
Over time, non-volatile residues from sample matrices can accumulate at the very front of the GC column, acting as a site for carryover.
While less common for compound-specific carryover, a heavily contaminated ion source can contribute to high background and interfere with low-level detection.
Q1: Our blank samples show a small peak for this compound after running a high-concentration standard. What is the first thing I should check?
Q2: We've followed all cleaning steps, but carryover persists. What could be the cause?
Q3: How can we proactively monitor for this compound carryover in our routine workflow?
The table below consolidates the critical maintenance tasks to prevent and resolve carryover.
| Component | Maintenance Action | Recommended Frequency / Condition |
|---|---|---|
| Autosampler | Intensive multi-solvent needle wash; inspect/replace syringe | After high-conc. samples; at first sign of carryover |
| GC Inlet | Replace liner and septum | Regularly every 100-500 injections; after dirty samples |
| GC Column | Trim front end (10-30 cm) | When inlet maintenance fails to resolve issue; periodic |
| Ion Source | Clean and re-tune | As needed based on performance; high background |
The selection of a chromatographic column is crucial for separating and accurately quantifying analytes. The information from the search results is summarized in the table below.
| Analyte | Column Type | Specific Column | Key Method Parameters | Application Context | Source |
|---|---|---|---|---|---|
| Chlorpyrifos-methyl | Mixed-Mode (Ion-Pairing) | Primesep 100 | MeCN/Water gradient with AmAc pH 3.0 | HPLC-UV analysis | [1] |
| Chlorpyrifos-methyl | Mixed-Mode (Ionic/Hydrophobic) | Obelisc R | MeCN/Water gradient with AmAc pH 3.0 | HPLC-UV analysis | [1] |
| 10 Pesticides | Reversed-Phase | C18 | Water–Methanol/2.5 mM AmAc gradient | LC-MS/MS in soya beans | [2] |
For chlorpyrifos-d10, which is the isotopically labelled internal standard for chlorpyrifos, a reversed-phase C18 column is the typical and recommended choice for LC-MS/MS work, as it provides a robust and widely applicable platform for multi-residue analysis [2].
Here is a detailed methodology for determining pesticides like chlorpyrifos in a food matrix, which can be adapted for your needs.
Q1: Why is my chlorpyrifos peak shape broad or tailing?
Q2: How can I reduce matrix effects in my LC-MS/MS analysis?
Q3: My method's sensitivity is insufficient. What can I optimize?
This compound is a deuterated internal standard, essential for ensuring the reliability of analytical results. Its key characteristics are summarized below.
| Characteristic | Description |
|---|---|
| Chemical Role | Internal Standard for Chlorpyrifos analysis [1] |
| Molecular Formula | C₉H₁₁Cl₃NO₃PS (with 10 hydrogen atoms replaced by deuterium) [2] |
| CAS Number | 2921-88-2 [2] |
| Isotopic Purity | 99 atom % D [1] |
| Chemical Purity (Assay) | 97% [1] |
| Primary Application | Quality control, environmental monitoring, and mass spectrometry calibration [1] |
This compound is used to correct for losses during sample preparation and matrix effects during instrument analysis. The following diagram outlines a typical workflow for quantifying pesticide residues in a complex matrix, such as agricultural products.
Here is a detailed breakdown of the key steps where this compound is involved:
| Dimension | Chlorpyrifos-D10 | Chlorpyrifos-methyl |
|---|---|---|
| Primary Role & Nature | Deuterated internal standard for analytical chemistry [1] | Organophosphate insecticide and acaricide [2] [3] |
| Chemical Relationship | Isotopically labeled version of Chlorpyrifos (ethyl) | Methyl derivative of the Chlorpyrifos family [4] |
| Molecular Formula | Information not located in search results | C₇H₇Cl₃NO₃PS [2] |
| Molecular Weight | Information not located in search results | 322.53 [2] |
| Key Applications | - LC-MS/MS & GC-MS calibration & quantification [1]
While direct comparative studies are unavailable, the search results illustrate how these compounds are typically used in scientific research.
Use of this compound in Analytical Protocols: this compound is critical for ensuring accurate measurement of pesticide residues. The typical methodology involves:
Metabolism and Pharmacokinetic Studies: Research on Chlorpyrifos-methyl investigates its behavior in biological systems. Studies with isotopically labeled compounds (like C13 or D10 versions of the parent chlorpyrifos) are used to track absorption, distribution, metabolism, and excretion (ADME). This helps distinguish metabolites formed from the parent compound from those that may be present in the environment [7].
The following diagram outlines a general analytical workflow that utilizes an isotope-labeled standard like this compound for the accurate quantification of pesticides.
Given that these compounds are not direct alternatives, a traditional performance comparison may not be feasible. Your guide could focus on their distinct roles in scientific and regulatory ecosystems. Here are some suggested areas to explore:
The search confirmed that D10-Chlorpyrifos is a deuterated internal standard used specifically for Gas Chromatography (GC) analysis. The table below summarizes its verified specifications [1]:
| Specification | Details |
|---|---|
| Chemical Name | D10-Chlorpyrifos (IS solution) |
| Concentration | 50 ppm |
| Certification | ISO 17034 (Certified Reference Material, CRM) |
| Primary Application | Internal Standard for GC analysis |
| Key Compliance | Meets APEDA, NPOP Organic, and FSSAI requirements |
A comprehensive comparison guide requires more detail than was available in the search results. The following information was not found:
The search results indicate that this compound is used in advanced analytical techniques. The following diagram illustrates a general pesticide residue analysis workflow where such an internal standard would be applied, based on methodologies found in the search results [2] [3].
Pesticide Residue Analysis Workflow
The internal standard is typically added after extraction to correct for losses during the subsequent clean-up and analysis steps [2].
The following table summarizes the experimental contexts and recovery outcomes for Chlorpyrifos-d10 from recent studies:
| Study Context/Matrix | Recovery Range | Key Experimental Notes | Source |
|---|---|---|---|
| Pesticide Analysis in Soya Beans | 86% - 103% | Used as internal standard; method validated with high accuracy. [1] | |
| Analysis of Airborne Pesticides | Information Not Provided | Listed as a used internal standard, but no specific recovery data reported. [2] | |
| Analysis in Vegetables (e.g., cauliflower, cabbage) | Information Not Provided | Validated method with LOD/LOQ of 0.011/0.034 mg/kg, but no specific recovery for D10 analog stated. [3] |
A study aiming to characterize pesticides in soya bean candidate reference material demonstrated that using this compound for isotopic dilution resulted in excellent method trueness, reproducibility, and repeatability. [1]
Here are the methodologies from studies that utilized this compound, which can serve as robust protocols for your own recovery studies.
This protocol is designed for high-accuracy quantification in a complex plant matrix.
This method highlights the use of this compound in analyzing pesticides from different environmental phases.
The diagram below illustrates the general workflow common to recovery studies using internal standards like this compound:
Chlorpyrifos-d10 is a deuterated internal standard used to improve the accuracy and precision when quantifying trace levels of chlorpyrifos in samples. While the search results do not explicitly mention this compound, they consistently highlight the need for monitoring chlorpyrifos and its metabolites, underscoring the importance of reliable analytical methods [1].
The general mechanism of action for chlorpyrifos, which these analytical methods often investigate, is the inhibition of the acetylcholinesterase (AChE) enzyme [2] [1]. The diagram below illustrates this core mechanism.
Based on the techniques mentioned in the search results, the following table summarizes common analytical protocols used in chlorpyrifos research. These methods form the basis upon which a proficiency test for an internal standard like this compound would be evaluated.
| Analytical Method | Reported Application in Literature | Key Experimental Steps |
|---|
| LC-MS / GC-MS | Detection of CPF residues in environmental and biological samples [1]. | 1. Extraction: Liquid-liquid or solid-phase extraction from matrix. 2. Clean-up: Remove interfering substances. 3. Analysis: Inject into LC-MS/GCC-MS system. 4. Quantification: Compare analyte signal to internal standard (e.g., this compound) calibration curve. | | Surface Plasmon Resonance (SPR) | Used to study the binding affinity of CPF to the Thyroid Hormone Receptor (TRα) [3]. | 1. Immobilization: Anchor the target protein (e.g., TRα) on a sensor chip. 2. Ligand Flow: Pass CPF (and control hormones) over the chip. 3. Response Measurement: Measure the change in resonance units (RU) in real-time as binding occurs. 4. Data Analysis: Calculate binding affinity (KD) from the sensorgram. | | Enzyme Activity Assays | Measuring inhibition of Acetylcholinesterase (AChE) activity [2] [1]. | 1. Reaction Setup: Incubate AChE enzyme with CPF. 2. Substrate Addition: Introduce acetylcholine or an analog. 3. Signal Detection: Measure colorimetric or fluorescent change resulting from substrate breakdown. 4. Calculation: Determine the percentage of enzyme activity inhibition compared to untreated control. | | Luciferase Reporter Gene Assay | Assessing the ability of CPF to activate specific hormone receptors (e.g., TRα) [3]. | 1. Cell Transfection: Introduce a plasmid with a hormone-response element linked to a luciferase gene into cells. 2. Treatment: Expose cells to CPF, the natural hormone (T3), or a combination. 3. Incubation & Lysis: Allow gene expression to occur, then lyse cells. 4. Measurement: Add a luciferin substrate and measure the resulting luminescence, which indicates receptor activation. |
The following workflow diagram integrates this compound into a generalized analytical process for quantifying chlorpyrifos, based on the methods above.
Chlorpyrifos-D10 is a deuterated isotope of the insecticide Chlorpyrifos. It is used as an internal standard in mass spectrometry-based methods to achieve highly accurate and reliable results [1].
Its function is based on the Isotopic Dilution Mass Spectrometry (IDMS) technique. Because the deuterated standard behaves almost identically to the native analyte during sample preparation and analysis, but has a different mass, it allows scientists to:
The tables below summarize key performance metrics from studies that used internal standards like this compound. These figures illustrate the high level of accuracy and precision achievable with this methodology.
Table 1: Method Validation Data for Pesticide Analysis in Soya Beans using IDMS This study highlights the excellent performance of using isotopically labelled internal standards for accurate quantification [2].
| Parameter | Performance Data |
|---|---|
| Mean Recovery | 86 - 103% |
| Repeatability (RSD) | 3.9 - 7.6% |
| Intermediate Precision (RSD) | 1.9 - 8.7% |
RSD: Relative Standard Deviation
Table 2: Uncertainties of Individual Analytical Steps for Chlorpyrifos This study specifically quantified the uncertainty contributed by different steps in the analytical process for Chlorpyrifos [3].
| Analytical Step | Estimated Uncertainty (as CV) |
|---|---|
| Ethyl Acetate Extraction | 0.8% - 5.9% |
| d-SPE Clean-up (QuEChERS) | 1.5% - 4.8% |
CV: Coefficient of Variation; d-SPE: dispersive Solid-Phase Extraction.
For researchers, the typical workflow for using this compound in a quantitative analytical method involves the following key steps, which are also visualized in the diagram below [2] [4]:
Steps in the workflow:
Based on the search results, a direct performance comparison of this compound from different commercial sources is not available in the public scientific literature. To create an objective guide, you could consider the following aspects:
The following table summarizes two advanced techniques for detecting and quantifying chlorpyrifos, as detailed in recent research.
| Method | Principle | Application Matrices | Key Performance Metrics | Reference |
|---|
| GC-FID (Gas Chromatography with Flame Ionization Detection) | Separation by GC, detection by FID. [1] | Pesticide products, Human plasma [1] | Linearity: 20.0–100.0 μg/mL (r² > 0.9909) LOD: 0.29 μg/mL LOQ: 0.87 μg/mL Retention Time: 13.3 min [1] | | SERS (Surface-Enhanced Raman Spectroscopy) | Signal enhancement using gold nanostars (Au NSs), quantitative analysis with variable selection models. [2] | Tea extracts [2] | High sensitivity, accuracy equivalent to GC-MS per paired t-tests. [2] |
Here is a deeper dive into the methodologies and context for the techniques outlined above.
This method was developed as a cost-effective and simpler alternative to GC-MS for routine quality control of chlorpyrifos in both commercial products and biological samples like human plasma. [1]
This strategy aims to provide a rapid, sensitive, and reliable on-site detection method for chlorpyrifos residue in tea, addressing the limitations of traditional instrumental methods. [2]
The workflow for this SERS-based method can be visualized as follows:
Acute Toxic;Irritant;Environmental Hazard